molecular formula C13H14N2O B12065006 R 2-(Pyrrolidin-3-yloxy)-quinoline

R 2-(Pyrrolidin-3-yloxy)-quinoline

カタログ番号: B12065006
分子量: 214.26 g/mol
InChIキー: KVIJZVPGOJPQRR-LLVKDONJSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

R 2-(Pyrrolidin-3-yloxy)-quinoline is a novel chemical entity designed for discovery research, integrating a quinoline scaffold with a stereochemically defined pyrrolidine moiety. This molecular architecture is of significant interest in medicinal chemistry for developing compounds that interact with central nervous system targets . The quinoline framework is a privileged structure in drug discovery, known for its versatility and presence in compounds with a wide range of biological activities . The incorporation of the pyrrolidine ring, a saturated nitrogen heterocycle, enhances the three-dimensional coverage of the molecule and introduces a chiral center. This stereogenicity is a critical feature, as the spatial orientation of substituents can lead to different biological profiles due to enantioselective binding to protein targets . The pyrrolidine ring is known to influence physicochemical parameters favorably, potentially improving the solubility and overall druggability of the compound . While specific biological data for R 2-(Pyrrolidin-3-yloxy)-quinoline is proprietary, structurally related pyrroloquinoline derivatives have been investigated as potent and selective 5-HT6 receptor antagonists, suggesting potential application in neuropsychiatric disorder research . Furthermore, given that quinoline derivatives and complex pyrrolidines are frequently explored in oncology , this compound may serve as a valuable starting point for hit-to-lead optimization campaigns in these fields. Researchers can utilize R 2-(Pyrrolidin-3-yloxy)-quinoline as a sophisticated building block to probe new biological pathways or as a precursor for the synthesis of more complex molecules aimed at specific protein targets.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C13H14N2O

分子量

214.26 g/mol

IUPAC名

2-[(3R)-pyrrolidin-3-yl]oxyquinoline

InChI

InChI=1S/C13H14N2O/c1-2-4-12-10(3-1)5-6-13(15-12)16-11-7-8-14-9-11/h1-6,11,14H,7-9H2/t11-/m1/s1

InChIキー

KVIJZVPGOJPQRR-LLVKDONJSA-N

異性体SMILES

C1CNC[C@@H]1OC2=NC3=CC=CC=C3C=C2

正規SMILES

C1CNCC1OC2=NC3=CC=CC=C3C=C2

製品の起源

United States
Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of (R)-2-(Pyrrolidin-3-yloxy)quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a comprehensive, field-proven protocol for the synthesis of (R)-2-(Pyrrolidin-3-yloxy)quinoline, a chiral molecule of significant interest in medicinal chemistry and drug development. The molecular architecture, combining a quinoline core with a stereodefined pyrrolidine moiety, represents a valuable scaffold for exploring new therapeutic agents. This document moves beyond a simple recitation of steps, offering an in-depth analysis of the strategic decisions underpinning the synthetic route, from the selection of protecting groups to the optimization of reaction conditions. We present a robust, three-stage process centered on a Williamson ether synthesis, complete with detailed experimental protocols, mechanistic insights, characterization data, and the necessary analytical methods to ensure the final compound's purity and stereochemical integrity. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and well-understood pathway to this important chiral building block.

Introduction: Strategic Importance of the Target Molecule

The fusion of a quinoline ring system with a chiral 3-hydroxypyrrolidine is a recurring motif in modern medicinal chemistry. Quinoline derivatives are known for a wide spectrum of biological activities, including antimalarial, antibacterial, and antitumor properties.[1][2] Similarly, the pyrrolidine ring is a cornerstone of many natural products and pharmaceuticals, with its stereochemistry often being critical for biological function and target engagement.[3][4] The target molecule, (R)-2-(Pyrrolidin-3-yloxy)quinoline (CAS 2205415-22-9), therefore represents a synthetically accessible yet highly valuable scaffold for the development of novel therapeutics.[5][6]

This guide provides a detailed, reliable, and scientifically-grounded protocol for its synthesis, emphasizing not only the "how" but also the "why" behind each procedural step.

Retrosynthetic Analysis and Strategy Selection

The primary disconnection for (R)-2-(Pyrrolidin-3-yloxy)quinoline is at the ether linkage, suggesting a nucleophilic substitution approach.

G Target (R)-2-(Pyrrolidin-3-yloxy)quinoline Disconnection C-O Ether Bond (Retrosynthesis) Target->Disconnection Intermediates 2-Chloroquinoline + (R)-3-Hydroxypyrrolidine Disconnection->Intermediates

Figure 1: Retrosynthetic analysis of the target molecule.

Two primary strategies emerge for this transformation:

  • Williamson Ether Synthesis: This classic method involves the reaction of an alkoxide with an organohalide.[7] In this context, the hydroxyl group of (R)-3-hydroxypyrrolidine would be deprotonated to form a nucleophilic alkoxide, which would then displace the chloride from the 2-position of the quinoline ring via a nucleophilic aromatic substitution (SNAr) reaction.[8][9] This pathway is favored due to the electron-deficient nature of the quinoline ring, which activates the 2-position towards nucleophilic attack.

  • Buchwald-Hartwig C-O Coupling: This modern, palladium-catalyzed cross-coupling reaction is a powerful tool for forming aryl ethers.[10][11] While highly effective, it requires specialized palladium catalysts and ligands, adding complexity and cost compared to the Williamson approach for a substrate that is already activated for SNAr.[12][13]

Strategy Selection: For this specific target, the Williamson ether synthesis is the superior choice. It is operationally simpler, more cost-effective, and highly efficient given the electronically activated 2-chloroquinoline substrate.

A Critical Consideration: The Need for N-Protection (R)-3-hydroxypyrrolidine contains two nucleophilic sites: the secondary alcohol and the secondary amine. The amine is a strong nucleophile and would readily compete with the desired O-alkylation, leading to the formation of an undesired C-N bond. To ensure regioselectivity, the nitrogen atom must be masked with a suitable protecting group.

The tert-butyloxycarbonyl (Boc) group is an ideal choice. It is robust and stable under the strongly basic conditions required for the Williamson synthesis but can be cleanly removed under acidic conditions without affecting the newly formed ether linkage.[14] Therefore, our synthesis will proceed via the key intermediate, (R)-1-Boc-3-hydroxypyrrolidine .[15]

Overall Synthetic Workflow

The synthesis is logically structured into three main stages: N-protection of the starting pyrrolidinol, the core Williamson ether synthesis, and final deprotection to yield the target compound.

G cluster_0 cluster_1 cluster_2 Start (R)-3-Pyrrolidinol Step1_reagents 1. (Boc)₂O 2. Triethylamine 3. DCM Protected (R)-1-Boc-3-hydroxypyrrolidine Start->Protected Stage 1: Protection Step2_reagents 1. NaH, DMF 2. 2-Chloroquinoline Coupled Boc-Protected Target Protected->Coupled Stage 2: Ether Synthesis Step3_reagents TFA, DCM or 4M HCl in Dioxane Final (R)-2-(Pyrrolidin-3-yloxy)quinoline Coupled->Final Stage 3: Deprotection

Figure 2: High-level workflow for the synthesis of the target compound.

Part 1: Synthesis of (R)-1-Boc-3-hydroxypyrrolidine

While commercially available, understanding the synthesis of this key intermediate is fundamental. The procedure involves the straightforward protection of the secondary amine of (R)-3-pyrrolidinol with di-tert-butyl dicarbonate ((Boc)₂O).[16]

Experimental Protocol
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add (R)-3-pyrrolidinol (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to bring the internal temperature to 0 °C.

  • Base Addition: Add triethylamine (Et₃N) (1.2 eq) dropwise to the stirred solution.

  • Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature is maintained at 0 °C.[17]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrrolidinol is fully consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the product with DCM (3x volumes).

  • Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude product is often pure enough for the next step, but can be further purified by flash chromatography if necessary.[17]

Component Molar Eq. Purpose
(R)-3-Pyrrolidinol1.0Starting Material
Di-tert-butyl dicarbonate1.1Boc Protecting Agent
Triethylamine1.2Base to neutralize acid by-product
Dichloromethane (DCM)-Anhydrous Solvent

Table 1: Reagents for N-Boc Protection.

Part 2: Williamson Ether Synthesis

This is the key bond-forming step. A strong, non-nucleophilic base is required to deprotonate the secondary alcohol, forming a potent alkoxide nucleophile. Sodium hydride (NaH) is an excellent choice for this transformation.[9]

Mechanism

The reaction proceeds in two distinct mechanistic steps:

  • Deprotonation: Sodium hydride, a powerful base, abstracts the acidic proton from the hydroxyl group of (R)-1-Boc-3-hydroxypyrrolidine to form a sodium alkoxide intermediate and hydrogen gas.

  • Nucleophilic Aromatic Substitution (SNAr): The resulting alkoxide acts as a nucleophile, attacking the electron-deficient C2 carbon of the quinoline ring. This attack proceeds via a Meisenheimer complex, followed by the expulsion of the chloride leaving group to re-aromatize the ring and form the desired ether.

G Pyrrolidinol Boc-N(R)-Pyrrolidinol-OH Alkoxide Boc-N(R)-Pyrrolidinol-O⁻ Na⁺ Pyrrolidinol->Alkoxide Deprotonation (Step 1) NaH NaH NaH->Alkoxide Chloroquinoline 2-Chloroquinoline Product Boc-Protected Target Chloroquinoline->Product H2 H₂ (gas) Alkoxide->H2 Alkoxide->Product SNAr Attack (Step 2) NaCl NaCl Product->NaCl

Figure 3: Core mechanism of the Williamson ether synthesis step.
Experimental Protocol
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.5 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe and cool the suspension to 0 °C in an ice bath.

  • Alkoxide Formation: Dissolve (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Stir at 0 °C for 30-60 minutes. Vigorous bubbling (H₂ evolution) should be observed.

  • Aryl Halide Addition: Dissolve 2-chloroquinoline (1.2 eq) in anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The reaction may require gentle heating (e.g., 50-60 °C) to proceed to completion.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting (R)-1-Boc-3-hydroxypyrrolidine is consumed.

  • Work-up: Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with water and then brine to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel.

Component Molar Eq. Purpose
(R)-1-Boc-3-hydroxypyrrolidine1.0Nucleophile Precursor
Sodium Hydride (NaH)1.5Strong Base
2-Chloroquinoline1.2Electrophile
Dimethylformamide (DMF)-Anhydrous Polar Aprotic Solvent

Table 2: Reagents for Williamson Ether Synthesis.

Part 3: N-Boc Deprotection

The final step is the removal of the Boc protecting group to unveil the secondary amine of the pyrrolidine ring. This is reliably achieved under strong acidic conditions.[18]

Experimental Protocol
  • Reaction Setup: Dissolve the purified Boc-protected product (1.0 eq) from the previous step in anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA) (10-20 eq) dropwise to the stirred solution. Alternatively, a solution of 4M HCl in 1,4-dioxane can be used.[19]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is no longer visible.

  • Work-up:

    • TFA Method: Remove the solvent and excess TFA under reduced pressure. The resulting residue can be dissolved in DCM and washed with a saturated NaHCO₃ solution to obtain the free base.

    • HCl/Dioxane Method: If the hydrochloride salt precipitates, it can be collected by filtration and washed with diethyl ether.[18] If no precipitate forms, the solvent is removed in vacuo, and the resulting salt can be used directly or neutralized to the free base.

  • Final Purification: The final product can be purified by column chromatography or by crystallization of its salt form.

Method Reagents Solvent Key Advantage
A Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Volatile reagents, easy removal.
B 4M HCl in 1,4-Dioxane1,4-DioxaneOften yields a crystalline HCl salt.

Table 3: Common Conditions for N-Boc Deprotection.

Part 4: Purification and Characterization

Rigorous analytical characterization is essential to confirm the structure, purity, and stereochemical integrity of the final product.

Purification

Flash column chromatography on silica gel is the standard method for purifying the final free base. A gradient elution system, typically starting with dichloromethane and increasing the polarity with methanol (often containing a small amount of ammonium hydroxide to prevent streaking), is effective.

Structural Characterization
Technique Expected Observations
¹H NMR Signals corresponding to the quinoline ring protons (typically in the δ 7.5-8.5 ppm region), the pyrrolidine ring protons, and the methine proton adjacent to the ether oxygen (a multiplet around δ 5.0-5.5 ppm). The N-H proton may appear as a broad singlet.
¹³C NMR Resonances for all 13 unique carbons. The carbon attached to the ether oxygen on the quinoline ring will appear downfield (around δ 160-165 ppm).
Mass Spec (ESI) A strong signal for the protonated molecular ion [M+H]⁺ at m/z corresponding to C₁₃H₁₅N₂O⁺ (calculated: 215.1184).

Table 4: Summary of Expected Analytical Data for (R)-2-(Pyrrolidin-3-yloxy)quinoline.

Enantiomeric Purity Analysis

It is critical to confirm that no racemization has occurred during the synthesis. High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (CSP) is the definitive method for this analysis.[20]

Sample Chiral HPLC Method:

  • Column: A polysaccharide-based CSP, such as a Daicel CHIRALPAK® IC-3, is often effective for this class of compounds.[21][22]

  • Mobile Phase: An isocratic mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol modifier (e.g., Isopropanol or Ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A typical starting condition would be 90:10 Hexane:Isopropanol (+0.1% DEA).[20]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the quinoline chromophore absorbs strongly (e.g., 230 nm).[21][22]

The goal is to achieve baseline separation of the (R) and (S) enantiomers, allowing for the calculation of the enantiomeric excess (e.e.) of the final product.

References

Sources

Synthesis and Optimization of 2-(Pyrrolidin-3-yloxy)quinoline Derivatives: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The 2-(pyrrolidin-3-yloxy)quinoline scaffold is a highly privileged structural motif in modern drug discovery. It serves as a critical core in the development of targeted therapeutics, ranging from dual 5-HT6/D3 receptor antagonists for neurodegenerative disorders[1] to PDE9 inhibitors[2] and Wee1 kinase degraders[3].

The architectural brilliance of this scaffold lies in its dual functionality:

  • The Quinoline Core: Acts as a rigid, lipophilic vector capable of engaging in CH-π and π-π stacking interactions with aromatic amino acid residues (e.g., Phe6.52 in GPCRs)[1].

  • The Pyrrolidine Ring: Provides a flexible, basic amine that readily protonates at physiological pH, forming critical salt bridges with acidic residues (e.g., Asp3.32) within target binding pockets[1].

TargetEngagement cluster_receptor Target Binding Pocket (e.g., 5-HT6) Ligand 2-(Pyrrolidin-3-yloxy)quinoline Int1 Protonated Pyrrolidine Ligand->Int1 Int2 Quinoline Core Ligand->Int2 Res1 Aspartate (D3.32) Int1->Res1 Salt Bridge Res2 Phenylalanine (F6.52) Int2->Res2 CH-π Stacking

Pharmacophore mapping of the scaffold within a typical GPCR binding pocket.

Mechanistic Rationale & Synthetic Strategy

The most robust and scalable approach to synthesizing this scaffold is via a Nucleophilic Aromatic Substitution (SNAr) between 2-chloroquinoline and an orthogonally protected 3-hydroxypyrrolidine[4].

The Causality of the SNAr Approach

Why target the C2 position of the quinoline ring? The sp2-hybridized nitrogen atom in the quinoline system exerts strong electron-withdrawing inductive (-I) and resonance (-M) effects. This drastically reduces the electron density at the C2 and C4 positions, rendering them highly electrophilic.

When tert-butyl 3-hydroxypyrrolidine-1-carboxylate is deprotonated by a strong base, the resulting alkoxide attacks the C2 position. This forms a transient Meisenheimer complex , where the negative charge is thermodynamically stabilized by the adjacent quinoline nitrogen. Subsequent expulsion of the chloride leaving group restores aromaticity, yielding the ether linkage.

SyntheticWorkflow SM1 2-Chloroquinoline Step1 SNAr Reaction KOtBu, THF SM1->Step1 SM2 N-Boc-3-hydroxypyrrolidine SM2->Step1 Int Boc-Protected Ether Step1->Int Step2 Deprotection 4M HCl Int->Step2 Prod Target Scaffold (HCl Salt) Step2->Prod

Step-by-step synthetic workflow for 2-(pyrrolidin-3-yloxy)quinoline generation.

Quantitative Data: Reaction Optimization

The choice of base and solvent is the primary determinant of yield and purity in this transformation. Weak bases fail to fully deprotonate the secondary alcohol, while overly harsh conditions can lead to the hydrolysis of 2-chloroquinoline into quinolin-2(1H)-one.

Table 1: Optimization of SNAr Conditions for Etherification

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation & Causality
1Cs2CO3 (2.0)DMF801245Incomplete alkoxide formation due to weak basicity; sluggish reaction.
2NaH (1.5)THF0 to 65872Good yield, but heterogeneous reaction mixture causes inconsistent kinetics.
3NaOH (2.0)DMSO60620High rate of competitive hydrolysis yielding quinolin-2(1H)-one byproduct.
4 KOtBu (1.2) THF 25 to 65 4 88 Optimal. Homogeneous alkoxide generation; non-nucleophilic base prevents side reactions.
5KOtBu (1.2)Toluene90665Lower solubility of the potassium alkoxide complex in non-polar media.

Note: Yields represent isolated yields after silica gel chromatography. Entry 4 represents the self-validating standard protocol adopted below.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific in-process controls and mechanistic safeguards to ensure reproducibility[2].

Protocol A: Synthesis of tert-butyl 3-(quinolin-2-yloxy)pyrrolidine-1-carboxylate

Objective: High-yielding formation of the C-O ether bond via SNAr.

  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate (1.10 g, 5.87 mmol, 1.1 equiv) and anhydrous THF (25 mL).

  • Alkoxide Generation: Cool the solution to 0 °C under a continuous nitrogen atmosphere. Slowly add Potassium tert-butoxide (KOtBu) (0.72 g, 6.41 mmol, 1.2 equiv) in three distinct portions.

    • Causality Check: Stir at 0 °C for exactly 30 minutes. This pre-stirring is critical; it ensures complete, homogeneous deprotonation of the secondary alcohol while preventing thermal degradation of the Boc-protecting group.

  • Electrophile Addition: Add 2-chloroquinoline (0.87 g, 5.34 mmol, 1.0 equiv) dropwise as a solution in 5 mL of THF.

  • Thermal Activation: Remove the ice bath and affix a reflux condenser. Heat the reaction mixture to 65 °C for 4 hours.

  • In-Process Control: Monitor via LCMS. The reaction is complete when the 2-chloroquinoline peak (M+H = 164) is consumed, replaced by the product mass (M+H = 315).

  • Workup & Isolation: Quench the reaction with saturated aqueous NH4Cl (20 mL) to neutralize any unreacted alkoxide. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine to remove residual salts, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc 80:20) to afford the intermediate as a pale yellow oil.

Protocol B: Synthesis of 2-(pyrrolidin-3-yloxy)quinoline hydrochloride

Objective: Unmasking the secondary amine to yield a bench-stable salt.

  • Deprotection: Dissolve the purified intermediate from Protocol A (1.50 g, 4.77 mmol) in minimal anhydrous Dichloromethane (DCM, 10 mL).

  • Acidic Cleavage: Add 4M HCl in dioxane (11.9 mL, 47.7 mmol, 10 equiv) dropwise at room temperature. Stir vigorously for 2 hours.

    • Causality Check: HCl in dioxane is deliberately chosen over Trifluoroacetic acid (TFA). While TFA requires a subsequent basic workup and salt-formation step, HCl directly precipitates the highly crystalline, bench-stable hydrochloride salt, acting as an auto-purification mechanism.

  • Isolation: The product will crash out of solution as a white precipitate. Filter the suspension through a sintered glass funnel, wash the filter cake with cold diethyl ether (2 × 15 mL) to remove cleaved tert-butyl byproducts, and dry under high vacuum for 12 hours to afford the final product[1].

Downstream Applications in Drug Development

Once the 2-(pyrrolidin-3-yloxy)quinoline hydrochloride core is synthesized, the secondary amine serves as an ideal vector for divergent Structure-Activity Relationship (SAR) exploration. Common downstream functionalizations include:

  • Reductive Amination: Reacting the pyrrolidine nitrogen with various aldehydes using Sodium triacetoxyborohydride (NaBH(OAc)3) to explore lipophilic sub-pockets[3].

  • Sulfonylation: Coupling with arylsulfonyl chlorides in the presence of a phosphazene base (e.g., BTPP) or triethylamine to generate potent 5-HT6 receptor antagonists[1].

References

  • Dual 5-HT6 and D3 Receptor Antagonists in a Group of 1H-Pyrrolo[3,2-c]quinolines with Neuroprotective and Procognitive Activity ACS Chemical Neuroscience (2019). URL:[Link][1]

  • Pyrroloquinoline derivatives as 5-ht6 antagonists, preparation method and use thereof World Intellectual Property Organization (WIPO) - Patent WO2015012704A1. URL:[4]

  • Amino-heterocyclic compounds used as pde9 inhibitors Korean Intellectual Property Office - Patent KR101417237B1. URL:[2]

  • Wee1 degrading compounds and uses thereof World Intellectual Property Organization (WIPO) - Patent WO2024006881A1. URL:[3]

Sources

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of (R)-2-(Pyrrolidin-3-yloxy)quinoline

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course into the Unknown

The novel chemical entity, (R)-2-(Pyrrolidin-3-yloxy)quinoline, presents a fascinating subject for pharmacological investigation. Its hybrid structure, merging the privileged quinoline and pyrrolidine scaffolds, suggests a rich potential for biological activity. As of the date of this publication, the specific mechanism of action for this compound remains uncharacterized in publicly accessible literature. This guide, therefore, serves not as a review of established knowledge, but as a comprehensive roadmap for the research and drug development professional. It is designed to provide a rigorous, multi-stage experimental framework for the systematic elucidation of the compound's molecular target(s), its influence on cellular signaling pathways, and ultimately, its physiological effects. We will proceed with a hypothesis-driven approach, leveraging the known pharmacology of its constituent chemical motifs to inform our discovery path.

Part 1: Deconstruction of the Molecular Architecture and Hypothesis Generation

The structure of (R)-2-(Pyrrolidin-3-yloxy)quinoline offers initial clues to its potential biological targets. The quinoline moiety is a well-established pharmacophore found in a plethora of bioactive molecules with a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The pyrrolidine ring, a five-membered nitrogen heterocycle, is a common feature in drugs targeting the central nervous system, and is known to interact with a variety of receptors and enzymes.[2] The stereospecificity of the (R)-enantiomer at the 3-position of the pyrrolidine ring is a critical feature, suggesting a specific and selective interaction with its biological target.

Based on these structural alerts, we can formulate several primary hypotheses for the mechanism of action of (R)-2-(Pyrrolidin-3-yloxy)quinoline:

  • Hypothesis 1: G-Protein Coupled Receptor (GPCR) Modulation: The pyrrolidine moiety is present in many ligands for muscarinic and nicotinic acetylcholine receptors.[3][4][5] It is plausible that (R)-2-(Pyrrolidin-3-yloxy)quinoline acts as an agonist or antagonist at one or more of these receptor subtypes.

  • Hypothesis 2: Enzyme Inhibition: The quinoline scaffold is known to be a "kinase-privileged" structure. Therefore, the compound may act as an inhibitor of one or more protein kinases, such as PI3Kδ, which has been shown to be inhibited by quinazoline derivatives containing a pyrrolidine moiety.[6]

  • Hypothesis 3: Ion Channel Modulation: Certain quinoline derivatives have been shown to interact with ion channels.

  • Hypothesis 4: Novel Target Engagement: The unique combination of the quinoline and pyrrolidine scaffolds may result in an entirely new pharmacological profile, targeting a protein not previously associated with either individual moiety.

Part 2: A Phased Experimental Approach to Mechanism of Action Elucidation

We propose a three-stage experimental workflow to systematically investigate the mechanism of action of (R)-2-(Pyrrolidin-3-yloxy)quinoline.

Stage 1: Broad-Spectrum Target Identification

The initial phase is designed to cast a wide net to identify potential molecular targets.

2.1.1. In Silico Target Prediction:

Computational methods can provide a cost-effective initial screen for potential targets. This involves comparing the 3D structure of (R)-2-(Pyrrolidin-3-yloxy)quinoline against libraries of known pharmacophores and protein binding sites.

  • Methodology:

    • Generate a low-energy 3D conformer of (R)-2-(Pyrrolidin-3-yloxy)quinoline.

    • Utilize pharmacophore modeling software (e.g., Schrödinger's Phase, MOE) to identify key chemical features.

    • Screen these features against a database of pharmacophore models derived from known active ligands.

    • Perform molecular docking studies (e.g., using AutoDock, Glide) against a panel of crystal structures of potential targets (e.g., various GPCRs, kinases, ion channels).

2.1.2. Broad-Panel Radioligand Binding and Enzyme Inhibition Screening:

To empirically identify targets, the compound should be submitted for screening against a large panel of known receptors, ion channels, and enzymes.

  • Experimental Protocol (Example: Eurofins SafetyScreen44™ Panel):

    • Prepare a stock solution of (R)-2-(Pyrrolidin-3-yloxy)quinoline in a suitable solvent (e.g., DMSO).

    • Submit the compound for screening at a fixed concentration (typically 10 µM) against the panel.

    • The screening is performed using radioligand binding assays for receptors and ion channels, and functional assays for enzymes.

    • Results are reported as a percentage of inhibition or stimulation relative to a control compound.

    • "Hits" are typically defined as compounds that elicit >50% inhibition or stimulation.

2.1.3. Phenotypic Screening:

A complementary approach is to assess the compound's effect on cellular phenotypes to gain insights into the pathways it may be modulating.

  • Methodology (Example: Cell Proliferation Assay):

    • Plate a panel of cancer cell lines in 96-well plates.

    • Treat the cells with a dose-response of (R)-2-(Pyrrolidin-3-yloxy)quinoline for 72 hours.

    • Assess cell viability using a colorimetric assay (e.g., MTT, CellTiter-Glo®).

    • Calculate the GI50 (concentration that inhibits cell growth by 50%) for each cell line.

    • A differential GI50 profile across the cell line panel can suggest a particular mechanism of action.

MOA_Workflow_Stage1 cluster_0 Stage 1: Target Identification cluster_1 Outcome in_silico In Silico Profiling - Pharmacophore Modeling - Molecular Docking potential_targets List of Potential Molecular Targets in_silico->potential_targets binding_screen Broad-Panel Screening - Radioligand Binding - Enzyme Inhibition binding_screen->potential_targets phenotypic_screen Phenotypic Screening - Cell-Based Assays - High-Content Imaging phenotypic_screen->potential_targets

Caption: Stage 1 Experimental Workflow for Target Identification.

Stage 2: Target Validation and Characterization

Once a list of potential targets is generated, the next stage is to validate these interactions and characterize the nature of the compound's effect.

2.2.1. Determination of Binding Affinity (Ki):

For a validated receptor or enzyme target, a full binding affinity (Ki) determination is essential.

  • Experimental Protocol (Radioligand Competition Binding Assay):

    • Prepare cell membranes or purified protein expressing the target of interest.

    • In a 96-well plate, add the membranes/protein, a fixed concentration of a known radioligand (e.g., [3H]-NMS for muscarinic receptors), and a dose-response of (R)-2-(Pyrrolidin-3-yloxy)quinoline.

    • Incubate to allow binding to reach equilibrium.

    • Separate bound from free radioligand using filtration over a glass fiber filter.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Plot the data as percentage of specific binding versus the log concentration of the competitor.

    • Fit the data to a one-site competition model to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2.2.2. Assessment of Functional Activity:

It is crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at its target.

  • Experimental Protocol (cAMP Assay for a Gs- or Gi-coupled GPCR):

    • Plate cells expressing the target receptor in a 96-well plate.

    • To determine agonist activity, treat the cells with a dose-response of (R)-2-(Pyrrolidin-3-yloxy)quinoline.

    • To determine antagonist activity, pre-incubate the cells with a dose-response of (R)-2-(Pyrrolidin-3-yloxy)quinoline, followed by the addition of a known agonist at its EC80 concentration.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., Cisbio HTRF cAMP assay).

    • Plot the data as cAMP response versus log concentration of the compound.

    • For agonists, calculate the EC50 (potency) and Emax (efficacy).

    • For antagonists, calculate the IC50 and determine the Schild pA2 value.

Table 1: Example Data Presentation for Binding and Functional Assays

Assay TypeTargetRadioligandKi (nM)Functional AssayEC50 (nM)Emax (%)
BindingMuscarinic M1[3H]-Pirenzepine50Calcium Flux12085
BindingMuscarinic M2[3H]-AF-DX 38415cAMP Inhibition3595
BindingPI3Kδ--Kinase ActivityIC50 = 25-
Stage 3: Delineation of Downstream Signaling Pathways

With a validated target and functional activity established, the final stage is to map the downstream cellular consequences of target engagement.

2.3.1. Western Blot Analysis of Key Signaling Nodes:

This technique allows for the quantification of changes in the expression and phosphorylation state of proteins downstream of the target.

  • Methodology:

    • Treat cells with (R)-2-(Pyrrolidin-3-yloxy)quinoline for various times and at different concentrations.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for total and phosphorylated forms of downstream signaling proteins (e.g., p-ERK, p-Akt).

    • Detect with a horseradish peroxidase-conjugated secondary antibody and a chemiluminescent substrate.

    • Quantify band intensities using densitometry.

Signaling_Pathway cluster_0 Hypothetical Muscarinic M2 Receptor Signaling ligand (R)-2-(Pyrrolidin-3-yloxy)quinoline (Agonist) receptor M2 Muscarinic Receptor ligand->receptor g_protein Gi/o receptor->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp pka Protein Kinase A camp->pka downstream Downstream Cellular Effects (e.g., Ion Channel Modulation) pka->downstream

Caption: Hypothetical Signaling Pathway for an M2 Muscarinic Agonist.

Part 3: Conclusion and Future Directions

The elucidation of the mechanism of action for a novel compound like (R)-2-(Pyrrolidin-3-yloxy)quinoline is a complex but logical process. The multi-stage approach outlined in this guide, from broad-based screening to in-depth pathway analysis, provides a robust framework for its characterization. The integration of in silico, in vitro, and cell-based assays is critical for building a comprehensive understanding of its pharmacology. The insights gained from these studies will be instrumental in guiding its future development as a potential therapeutic agent. The key will be to remain adaptable and to allow the experimental data to drive the subsequent stages of the investigation. This systematic approach will ultimately unveil the therapeutic potential locked within the unique chemical architecture of (R)-2-(Pyrrolidin-3-yloxy)quinoline.

References

Sources

Engineering Molecular Synergies: A Technical Guide to the Biological Activity of Quinoline-Pyrrolidine Hybrids

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, molecular hybridization—the fusion of two or more distinct pharmacophores into a single molecular architecture—has emerged as a highly effective strategy to overcome drug resistance and improve pharmacokinetic profiles. Among these, quinoline-pyrrolidine hybrids represent a privileged class of compounds. By coupling the planar, target-intercalating properties of the quinoline ring with the flexible, basic nature of the pyrrolidine moiety, researchers can engineer molecules with profound antileishmanial, antimalarial, anticancer, and antifungal activities.

This whitepaper provides an in-depth technical analysis of the biological activities of these hybrids, exploring the mechanistic causality behind their efficacy, summarizing quantitative bioassay data, and establishing self-validating experimental protocols for their evaluation.

The Mechanistic Rationale: Why Quinoline-Pyrrolidine?

The biological potency of quinoline-pyrrolidine hybrids is not coincidental; it is the result of deliberate physicochemical synergy.

  • The Quinoline Scaffold (The Warhead): Quinoline is a flat, lipophilic, and electron-rich heteroaromatic ring. Its planarity allows it to intercalate into DNA or bind effectively to the hydrophobic pockets of enzymes such as topoisomerases and parasitic heme polymerases.

  • The Pyrrolidine Moiety (The Modulator): Pyrrolidine is a saturated, non-planar secondary amine. Its inclusion serves two critical mechanistic purposes. First, it disrupts molecular flatness, preventing excessive aggregation and improving aqueous solubility. Second, its basicity ( pKa​≈11 ) drives lysosomotropic accumulation . In physiological environments, the pyrrolidine nitrogen becomes protonated in acidic compartments (like the phagolysosomes of macrophages or the food vacuoles of Plasmodium), trapping the hybrid molecule exactly where intracellular parasites reside.

This dual-action mechanism allows the hybrid to bypass standard efflux pumps, accumulate at the target site, and execute its pharmacological effect, whether that is inducing apoptosis in cancer cells or inhibiting heme detoxification in parasites.

Mechanism cluster_Parasite Antiparasitic Pathway (e.g., Leishmania) cluster_Cancer Anticancer Pathway Hybrid Quinoline-Pyrrolidine Hybrid Lysosome Lysosomal Accumulation (Pyrrolidine Basicity) Hybrid->Lysosome pH Trapping Mito Mitochondrial Depolarization Hybrid->Mito Kinase Binding Heme Target Inhibition (Quinoline Intercalation) Lysosome->Heme Death1 Parasite Clearance Heme->Death1 Caspase Caspase-3 Activation Mito->Caspase Death2 Apoptosis Induction Caspase->Death2

Diagram 1: Divergent mechanistic pathways of quinoline-pyrrolidine hybrids in parasitic and cancer cells.

Spectrum of Biological Activities

The structural versatility of quinoline-pyrrolidine hybrids translates to a broad spectrum of biological activities. Recent literature highlights their efficacy across multiple therapeutic areas.

Antileishmanial Activity

Leishmaniasis relies on the survival of Leishmania amastigotes within the acidic phagolysosomes of host macrophages. Recent studies on1 demonstrate that these hybrids exhibit potent inhibition against Leishmania donovani amastigotes. Structurally, the introduction of a halogen (e.g., 6-Cl) on the quinoline core significantly enhances target binding affinity.

Anticancer & Antifungal Properties

Beyond parasitology, these hybrids are formidable antineoplastic and antifungal agents. 2 have been shown to exert antiproliferative effects on lung and breast cancer cells by triggering mitochondrial depolarization and subsequent caspase-3 mediated apoptosis. Similarly, 3 act as non-competitive inhibitors of chitin synthase, showing synergistic effects when combined with standard antifungals like fluconazole.

Quantitative Data Summary
Therapeutic TargetCompound Class / SubstitutionKey Biological MetricMechanism / Notes
Leishmaniasis (L. donovani)Quinoline-pyrrolidine conjugates (e.g., Compound 33) IC50​ = 2.09 – 8.89 μM56.3% in vivo inhibition at 50 mg/kg/day (Golden Hamster model).
Fungal Pathogens (Candida spp.)Spiro[pyrrolidine-2,3'-quinoline]-2'-ones Ki​ = 0.14 mMNon-competitive inhibition of Chitin Synthase (CHS).
Oncology (Lung/Breast Cancer)Tetrahydroquinolinone derivativesCaspase-3 ActivationInduces apoptosis via the intrinsic mitochondrial pathway.
Malaria (P. falciparum NF54/K1)4-aminoquinoline-pyrrolidine analogsNanomolar IC50​ Overcomes chloroquine resistance via modified side-chain binding.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of these hybrids must rely on self-validating assay systems. Below is the standardized step-by-step methodology for evaluating the in vitro antileishmanial activity and cytotoxicity of quinoline-pyrrolidine hybrids.

Protocol: High-Throughput Antileishmanial & Cytotoxicity Screening

Phase 1: Efficacy Screening (Macrophage Infection Model)

  • Host Cell Preparation: Seed human monocytic leukemia cells (THP-1) in 96-well plates at a density of 5×104 cells/well. Treat with 20 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 24 hours to induce differentiation into adherent macrophages.

    • Causality: THP-1 differentiation mimics the natural host environment for Leishmania, ensuring the hybrid compound's lysosomotropic properties are actively tested.

  • Parasite Infection: Infect the differentiated macrophages with luciferase-expressing L. donovani promastigotes at a multiplicity of infection (MOI) of 10:1. Incubate for 24 hours at 37°C in 5% CO2​ .

  • Compound Treatment: Wash wells to remove extracellular parasites. Add serial dilutions of the synthesized quinoline-pyrrolidine hybrids (ranging from 0.1 to 100 μM).

    • Self-Validation Standard: Include Miltefosine as a positive control (expected IC50​≈9.25μM ) and 0.1% DMSO as the vehicle (negative) control.

  • Quantification: After 72 hours, lyse the cells and add luciferin substrate. Measure luminescence using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

Phase 2: Cytotoxicity Counter-Screening (MTT Assay)

  • Cell Viability Assay: In a parallel 96-well plate, treat uninfected THP-1 macrophages with the same concentration gradient of the hybrid compounds.

  • Readout: After 72 hours, add MTT reagent. Viable cells will reduce MTT to insoluble purple formazan. Dissolve in DMSO and measure absorbance at 570 nm to determine the CC50​ (50% cytotoxic concentration).

  • Selectivity Index (SI) Calculation: Calculate SI=CC50​/IC50​ .

    • Causality: A potent IC50​ is pharmacologically useless if the compound is a general cytotoxin. An SI > 10 is the critical threshold validating that the hybrid's mechanism of action is target-specific rather than a result of indiscriminate membrane disruption.

Workflow Syn 1. Hybrid Synthesis InVitro 2. In Vitro Bioassay (Target Cells) Syn->InVitro Tox 3. Cytotoxicity Screen (Mammalian Cells) InVitro->Tox Active hits (IC50) SAR 4. Selectivity Index (SI) Calculation Tox->SAR CC50 determination InVivo 5. In Vivo Efficacy (Animal Models) SAR->InVivo SI > 10 threshold PK 6. Pharmacokinetic Profiling InVivo->PK PK->Syn SAR Optimization Loop

Diagram 2: Self-validating experimental workflow for evaluating hybrid bioactivity and safety.

Structure-Activity Relationship (SAR) Dynamics

The optimization of quinoline-pyrrolidine hybrids relies heavily on precise structural tuning. 4 indicate that the biological activity is highly sensitive to the substitution pattern on the quinoline ring and the nature of the linker:

  • Halogenation at C-6/C-7: The introduction of electron-withdrawing groups (like Chlorine at the 6-position) on the quinoline ring increases lipophilicity and enhances π−π stacking interactions with target proteins, significantly lowering the IC50​ .

  • Linker Flexibility: The alkyl or amide linker connecting the quinoline core to the pyrrolidine ring dictates the spatial orientation of the molecule. A linker that is too rigid prevents the hybrid from adopting the necessary bioactive conformation, while excessive length increases the entropic penalty of binding.

  • Stereochemistry of Pyrrolidine: In spiro-fused derivatives, the stereocenter dictates the depth of insertion into enzyme active sites (e.g., Chitin Synthase), making enantioselective synthesis a critical component of lead optimization.

References

  • Synthesis and evaluation of new quinoline-piperazine/pyrrolidine compounds against leishmaniasis Source: BioWorld URL:1[1]

  • Design, synthesis, and biological evaluation of quinoline-piperazine/pyrrolidine derivatives as possible antileishmanial agents Source: PubMed / Eur J Med Chem URL:5[5]

  • Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing piperazine fragment as potential chitin synthase inhibitors and antifungal agents Source: PubMed URL:3[3]

  • Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction Source: Scientific Reports / MOST Wiedzy URL:2[2]

  • Evolution of the Quinoline Scaffold for the Treatment of Leishmaniasis: A Structural Perspective Source: PMC / Pharmaceuticals URL:4[4]

Sources

(R)-2-(Pyrrolidin-3-yloxy)quinoline chemical properties

Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Whitepaper: Chemical Properties, Synthesis, and Pharmacological Applications of (R)-2-(Pyrrolidin-3-yloxy)quinoline

Executive Summary

(R)-2-(Pyrrolidin-3-yloxy)quinoline is a highly privileged chiral building block in modern medicinal chemistry. Featuring a rigid, electron-deficient quinoline core linked via an ether bridge to a flexible, basic pyrrolidine ring, this scaffold is instrumental in developing neuroactive agents and antiparasitic drugs[1][2]. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of its physicochemical properties, self-validating synthetic methodologies, and mechanisms of action for drug development professionals.

Physicochemical & Structural Properties

The structural dichotomy of (R)-2-(Pyrrolidin-3-yloxy)quinoline—combining a lipophilic aromatic system with a hydrophilic, ionizable amine—confers excellent drug-like properties. The (R)-stereocenter is critical; the spatial orientation of the pyrrolidine nitrogen dictates the formation of essential salt bridges within G-protein coupled receptor (GPCR) binding pockets[1].

Table 1: Physicochemical Properties & Causality

Property Value Causality / Significance
Molecular Formula C13H14N2O Standard composition for the free base.
Molecular Weight 214.26 g/mol Low MW allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5.
pKa (Pyrrolidine N) ~9.5 Protonated at physiological pH (7.4), essential for salt-bridge formation with Asp3.32 in monoamine receptors[1].
pKa (Quinoline N) ~4.9 Remains largely unprotonated in blood, facilitating passive membrane permeability and BBB crossing.
Topological Polar Surface Area 34.3 Ų Highly favorable for Central Nervous System (CNS) penetration (< 90 Ų).

| Chiral Center | (R)-configuration at C3 | Dictates the spatial trajectory of the basic amine; enantiomeric purity is critical for target selectivity. |

Synthetic Methodology: Self-Validating Protocol

The synthesis of (R)-2-(Pyrrolidin-3-yloxy)quinoline relies on a Nucleophilic Aromatic Substitution (SNAr) reaction[3][4]. The 2-position of the quinoline ring is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the adjacent imine-like nitrogen, which stabilizes the anionic Meisenheimer intermediate.

Step-by-Step Protocol: SNAr and Deprotection

  • Preparation of the Alkoxide:

    • Action: Dissolve 1.0 equivalent of (R)-N-Boc-3-pyrrolidinol in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

    • Causality: The Boc protecting group is mandatory to prevent the secondary amine from acting as a competing nucleophile, which would lead to unwanted N-arylation. DMF provides a highly polar aprotic environment that solvates the cation and leaves the alkoxide highly reactive.

    • Action: Slowly add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) at 0°C. Stir for 30 minutes.

    • Causality: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the moderately hindered secondary alcohol, generating a potent oxygen nucleophile.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Action: Add 1.0 equivalent of 2-chloroquinoline to the alkoxide solution. Heat the reaction mixture to 80°C for 4-6 hours[3][4].

    • In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating when the 2-chloroquinoline peak disappears and the mass corresponding to the Boc-protected intermediate[M+H]+ = 315 m/z emerges.

  • Quench and Extraction:

    • Action: Cool to room temperature, quench with saturated aqueous NH4Cl, and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine to remove residual DMF.

  • Boc Deprotection:

    • Action: Dissolve the crude intermediate in Dichloromethane (DCM) and add Trifluoroacetic Acid (TFA) (10 equivalents) at 0°C. Stir for 2 hours at room temperature.

    • Causality: Acidic cleavage removes the Boc group, liberating the secondary amine.

    • IPC: TLC (DCM:MeOH 9:1) should show complete consumption of the high-Rf intermediate to a baseline spot (the protonated amine).

  • Neutralization and Isolation:

    • Action: Concentrate under reduced pressure, basify with 1M NaOH to pH 10, and extract with DCM. Dry over Na2SO4 and concentrate to yield the pure (R)-2-(Pyrrolidin-3-yloxy)quinoline as a free base.

Synthesis SM1 2-Chloroquinoline SNAr SNAr Reaction (80°C, 4-6h) SM1->SNAr SM2 (R)-N-Boc-3-pyrrolidinol Base NaH / DMF (0°C) Alkoxide Formation SM2->Base Base->SNAr Int (R)-N-Boc-2-(pyrrolidin-3-yloxy)quinoline IPC: LC-MS [M+H]+ 315 SNAr->Int Deprot TFA / DCM Boc Deprotection Int->Deprot Prod (R)-2-(Pyrrolidin-3-yloxy)quinoline (Yield: ~80%) Deprot->Prod

Caption: Synthetic workflow for (R)-2-(Pyrrolidin-3-yloxy)quinoline via SNAr and Boc deprotection.

Pharmacological Applications & Mechanism of Action

The (R)-2-(Pyrrolidin-3-yloxy)quinoline scaffold is a critical pharmacophore in the design of dual 5-HT6 and D3 receptor antagonists[1]. These targets are heavily implicated in neurodegenerative disorders, cognitive decline, and schizophrenia[1].

Mechanistic Causality:

  • Salt Bridge Formation: At physiological pH, the pyrrolidine nitrogen is protonated. In silico modeling and crystallographic studies of GPCRs show that this protonated amine forms a critical electrostatic salt bridge with a highly conserved aspartate residue (Asp3.32) in transmembrane domain 3 (TM3) of both 5-HT6 and D3 receptors[1].

  • Aromatic Interactions: The rigid quinoline core engages in CH-π interactions with phenylalanine residues (e.g., Phe6.51/Phe6.52) in the hydrophobic binding pocket, anchoring the molecule and preventing receptor activation (antagonism)[1].

  • Anthelmintic Activity: Beyond CNS applications, quinoline ether derivatives are utilized in veterinary and human medicine to disrupt neuromuscular transmission in parasitic nematodes, serving as potent anthelmintic agents[2].

Pathway Ligand (R)-2-(Pyrrolidin-3-yloxy)quinoline Pharmacophore Receptor1 5-HT6 Receptor (Antagonism) Ligand->Receptor1 Receptor2 D3 Receptor (Antagonism) Ligand->Receptor2 Binding1 Salt Bridge w/ Asp3.32 (Protonated Pyrrolidine) Receptor1->Binding1 Binding2 CH-π Interaction (Quinoline Core) Receptor1->Binding2 Receptor2->Binding1 Receptor2->Binding2 Effect1 Modulation of Cholinergic & Glutamatergic Transmission Binding1->Effect1 Binding2->Effect1 Effect2 Procognitive & Neuroprotective Effects Effect1->Effect2

Caption: Pharmacological binding pathway and downstream effects of the quinoline scaffold.

Analytical Characterization

To ensure the scientific integrity of the synthesized compound, rigorous analytical validation is required:

  • Chiral HPLC: Essential to verify that no racemization occurred during the strongly basic SNAr conditions. A chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol/diethylamine mobile phase is recommended.

  • 1H NMR (CDCl3): Key diagnostic peaks include the multiplet for the C3 methine proton of the pyrrolidine ring (shifted downfield due to the adjacent ether oxygen) and the characteristic aromatic doublets of the quinoline system.

References

  • Dual 5-HT6 and D3 Receptor Antagonists in a Group of 1H-Pyrrolo[3,2-c]quinolines with Neuroprotective and Procognitive Activity. ACS Chemical Neuroscience.[Link]

  • WO2019025341A1 - Quinoline derivatives for treating infections with helminths.
  • WO2017191599A1 - Substituted 2, 4-diamino-quinoline derivatives for use in the treatment of proliferative diseases.

Sources

Structure-activity relationship of pyrrolidinylquinoline derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Architecting Efficacy: The Structure-Activity Relationship (SAR) of Pyrrolidinylquinoline Derivatives in Targeted Therapeutics

Executive Summary & Scaffold Rationale

As a Senior Application Scientist navigating the complexities of modern drug discovery, I approach scaffold optimization not merely as an exercise in synthetic feasibility, but as a multidimensional balancing act of physicochemical properties and target engagement. The structural hybridization of a planar, aromatic quinoline core with an sp3 -hybridized, aliphatic pyrrolidine ring represents a strategically significant approach in medicinal chemistry[1].

The quinoline moiety provides a rigid framework capable of π−π stacking and hydrophobic interactions, while the pyrrolidine ring introduces critical stereochemical complexity and three-dimensional spatial coverage[1]. Furthermore, the tertiary nitrogen of the pyrrolidine ring (pKa 8.5) remains protonated at physiological pH, enabling crucial salt-bridge formations with acidic amino acid residues in target binding pockets. This delicate balance of lipophilicity and hydrogen-bonding capacity dictates the structure-activity relationship (SAR) of these derivatives, driving their efficacy across two primary pharmacological axes: oncological tubulin inhibition and antimicrobial/anticancer topoisomerase trapping .

SAR Axis I: Tubulin Polymerization Inhibitors (Oncology)

Mechanistic Causality

Microtubules are highly dynamic cytoskeletal fibers essential for mitotic spindle formation. Pyrrolidinylquinoline derivatives, particularly those with substitutions at the C-5 or C-7 positions, act as potent microtubule-destabilizing agents by targeting the colchicine-binding site of β -tubulin[2].

SAR studies reveal that the 5-position exhibits significant bulk tolerance[1]. The 5-(2-pyrrolidinyl) configuration creates a protruding pharmacophore element that extends into deep hydrophobic regions inaccessible to strictly planar quinoline systems[1]. Molecular dynamics and induced-fit docking demonstrate that successful binding requires the pyrrolidine moiety to navigate the T7 loop of the β -chain of tubulin; failure to achieve this specific orientation results in steric clashes that block access to the binding site[3]. When optimally configured, these compounds prevent the conformational changes in tubulin dimers required for polymerization, leading to G2/M cell cycle arrest and subsequent apoptosis[3].

Pathway Visualization

TubulinPathway Ligand Pyrrolidinylquinoline Derivative Target Colchicine Binding Site (β-Tubulin) Ligand->Target High-affinity binding Inhibition Inhibition of Tubulin Polymerization Target->Inhibition Steric hindrance via T7 loop Arrest G2/M Cell Cycle Arrest Inhibition->Arrest Mitotic spindle disruption Apoptosis Apoptosis (Caspase-3/PARP cleavage) Arrest->Apoptosis Prolonged mitotic block

Mechanism of action for tubulin-targeting pyrrolidinylquinolines.

Experimental Protocol: Tubulin Polymerization Kinetics Assay

To validate the SAR of synthesized derivatives, we utilize a label-free, light-scattering biochemical assay. This protocol is designed as a self-validating system to ensure artifacts do not masquerade as biological activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl2​ , 0.5 mM EGTA, and 1 mM GTP. Causality: PIPES maintains physiological pH without chelating the Mg2+ necessary for tubulin dimer stability. GTP serves as the obligate energy source for polymerization.

  • Tubulin Reconstitution: Thaw highly purified porcine brain tubulin (>99%) on ice and dilute to 3 mg/mL in the reaction buffer supplemented with 10% glycerol. Causality: Glycerol lowers the critical concentration required for tubulin assembly, ensuring a robust baseline polymerization curve.

  • Compound Incubation: In a pre-chilled 96-well half-area plate, add 5 μ L of the pyrrolidinylquinoline derivative (dissolved in DMSO, final DMSO concentration <1%) to 45 μ L of the tubulin mixture.

  • Internal Controls (Validation): Include a vehicle control (1% DMSO), a known stabilizer (Paclitaxel, 10 μ M), and a known destabilizer (Colchicine, 10 μ M). Causality: If Paclitaxel fails to accelerate the Vmax​ of polymerization, the tubulin batch is degraded and the assay is voided.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure absorbance at 340 nm every 30 seconds for 60 minutes. Causality: As tubulin polymerizes into microtubules, the solution becomes turbid, scattering light. A decrease in the Vmax​ and final steady-state absorbance relative to the vehicle control quantitatively confirms polymerization inhibition.

SAR Axis II: Topoisomerase II Poisons (Antimicrobial & Oncology)

Mechanistic Causality

Beyond the cytoskeleton, pyrrolidinylquinolines exhibit profound effects on genomic topology. Topoisomerase II (and its bacterial homolog, Topoisomerase IV) manages DNA supercoiling by creating transient double-strand breaks[4]. Quinolone derivatives act as "poisons" by intercalating into the DNA at the cleavage site and binding to the enzyme, reversibly trapping the Topo II-DNA cleavage complex[4].

SAR optimization indicates that introducing a pyrrolidine ring at the C-3 or C-7 positions of the quinoline/fluoroquinolone core drastically enhances antimicrobial and cytotoxic potency. The basic nitrogen of the pyrrolidine ring is strategically positioned to interact with the water-metal ion ( Mg2+ ) bridge of the Topoisomerase enzyme. This interaction stabilizes the lethal cleavage complex, preventing DNA religation. At higher intracellular drug concentrations, the accumulation of these trapped complexes results in permanent double-strand DNA breaks, triggering the SOS response in bacteria or apoptosis in eukaryotic cells[4].

Workflow Visualization

TopoWorkflow Prep 1. Prepare DNA (Supercoiled pBR322) Incubate 2. Incubate Topo II + Compound Prep->Incubate Trap 3. Trap Complex (SDS + Proteinase K) Incubate->Trap Resolve 4. Electrophoresis (Agarose Gel) Trap->Resolve Quantify 5. Quantify (Linear DNA Band) Resolve->Quantify

Step-by-step workflow for the Topoisomerase II DNA cleavage assay.

Experimental Protocol: Topoisomerase II DNA Cleavage Assay

This assay isolates the specific mechanism of Topo II poisoning (trapping the cleavage complex) versus catalytic inhibition (preventing enzyme binding).

Step-by-Step Methodology:

  • Reaction Assembly: Combine 0.5 μ g of supercoiled pBR322 plasmid DNA, 2 units of human Topoisomerase II α , and varying concentrations of the pyrrolidinylquinoline compound in a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 10 mM MgCl2​ , and 1 mM ATP. Causality: Supercoiled pBR322 is used because its tight topological state allows for distinct electrophoretic separation from relaxed and linear forms. ATP is strictly required to drive the enzyme's catalytic cycle to the cleavage step.

  • Incubation: Incubate the mixture at 37°C for 30 minutes to allow the equilibrium of cleavage and religation to establish.

  • Complex Trapping (Critical Step): Terminate the reaction by adding 1% Sodium Dodecyl Sulfate (SDS) and 1 mg/mL Proteinase K, followed by a 30-minute incubation at 50°C. Causality: SDS instantly denatures the Topo II enzyme, covalently trapping it onto the cleaved DNA ends. Subsequent Proteinase K treatment digests the bulky protein, preventing gel-shift artifacts and allowing the naked linear DNA to migrate freely.

  • Electrophoretic Resolution: Resolve the DNA samples on a 1% agarose gel containing 0.5 μ g/mL ethidium bromide (EtBr) at 5 V/cm for 2 hours.

  • Validation & Quantification: Include a no-enzyme control (validates DNA integrity) and an Etoposide control (validates the trapping mechanism). Quantify the intensity of the linear DNA band under UV transillumination. An increase in the linear DNA band intensity directly correlates with the compound's efficacy as a Topo II poison.

Quantitative SAR Data Presentation

To synthesize the structure-activity relationship profiles, the following table summarizes how positional isomerism dictates the pharmacological fate of the pyrrolidinylquinoline scaffold.

Scaffold VariantPrimary TargetKey SAR DeterminantPharmacological Effect
5-(2-pyrrolidinyl)quinoline β -Tubulin (Colchicine site)C-5 bulk tolerance allows deep hydrophobic pocket insertion; chiral center dictates affinity.G2/M Arrest, Apoptosis
3-pyrrolidinylquinoline Topoisomerase II / DNAC-3 basic nitrogen interacts with the enzyme's water-metal bridge.DNA double-strand breaks
7-aryl-pyrroloquinolinone β -TubulinMimics colchicine A/C rings; robust hydrogen bonding with Thr179/Lys254.Microtubule destabilization

Conclusion

The pyrrolidinylquinoline scaffold is a masterclass in rational drug design. By manipulating the positional isomerism of the pyrrolidine ring, researchers can effectively toggle the molecule's primary target between cytoskeletal structural proteins (tubulin) and genomic regulatory enzymes (topoisomerases). Future development in this space must focus on optimizing the sp3 character to bypass multidrug resistance efflux pumps (e.g., P-glycoprotein), ensuring these potent pharmacophores achieve their full clinical potential.

References

  • Title: Buy 5-(2-Pyrrolidinyl)quinoline (EVT-13822694)
  • Source: nih.
  • Source: mdpi.
  • Source: nih.

Sources

Methodological & Application

Application of Quinoline Derivatives in Antiproliferative Studies: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of the Quinoline Scaffold in Oncology Research

Quinoline, a heterocyclic aromatic organic compound, and its derivatives have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities, including potent antiproliferative effects.[1][2][3][4] The structural versatility of the quinoline ring allows for extensive chemical modifications, leading to the development of novel therapeutic agents that can target various hallmarks of cancer.[2] From naturally occurring alkaloids like camptothecin, a topoisomerase inhibitor, to synthetically designed kinase inhibitors such as bosutinib, quinoline derivatives have demonstrated significant clinical and preclinical efficacy against numerous cancer types.[1][2][5]

This technical guide provides an in-depth overview of the application of quinoline derivatives in antiproliferative studies. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale behind these methodologies. We will explore the primary mechanisms of action, present standardized protocols for key in vitro assays, and provide guidance on data interpretation, all grounded in authoritative scientific literature.

Mechanisms of Antiproliferative Action: A Multi-Targeted Approach

Quinoline derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously. This multi-targeted approach can be advantageous in overcoming the notorious adaptability and resistance of cancer cells.

DNA Intercalation and Topoisomerase Inhibition

One of the earliest recognized anticancer mechanisms of quinoline derivatives is their ability to intercalate into the DNA double helix, thereby interfering with DNA replication and transcription.[3][6] This physical obstruction can lead to cell cycle arrest and apoptosis. Furthermore, many quinoline-based compounds, such as doxorubicin and mitoxantrone, function as topoisomerase inhibitors.[3][6] Topoisomerases are crucial enzymes that resolve DNA topological problems during replication, transcription, and recombination. By stabilizing the transient DNA-topoisomerase cleavage complex, these inhibitors induce permanent DNA strand breaks, which are highly cytotoxic to rapidly dividing cancer cells.[3][7]

Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in signal transduction pathways regulating cell growth, proliferation, differentiation, and survival.[1] Dysregulation of kinase activity is a common driver of oncogenesis. Numerous quinoline derivatives have been developed as potent inhibitors of various kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation. Quinoline-based EGFR inhibitors, such as gefitinib and erlotinib, have been successfully used in the treatment of non-small cell lung cancer.[8]

  • Pim-1 Kinase: This serine/threonine kinase is involved in cell cycle progression and apoptosis. Several quinoline derivatives have been reported to exhibit potent Pim-1 kinase inhibitory activity.[6]

  • Src Kinase: As a non-receptor tyrosine kinase, Src is involved in cell adhesion, growth, and motility. Novel quinoline derivatives have been synthesized as non-ATP competitive Src kinase inhibitors.[6]

The general mechanism of action for many kinase inhibitors involves competitive binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates and disrupting the oncogenic signaling cascade.

Disruption of Microtubule Dynamics

Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division.[1] Several quinoline derivatives have been identified as tubulin polymerization inhibitors, targeting the colchicine binding site.[1][5] By disrupting microtubule dynamics, these compounds induce mitotic arrest, leading to the activation of the apoptotic pathway.[9][10]

Experimental Protocols for Evaluating Antiproliferative Activity

The following section provides detailed, step-by-step protocols for the most common in vitro assays used to assess the antiproliferative effects of quinoline derivatives.

Protocol 1: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Principle: The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)[11]

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells of interest. Ensure cell viability is above 90% using a method like Trypan Blue exclusion.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium).

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[12][13]

  • Compound Treatment:

    • Prepare a serial dilution of the quinoline derivative in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11][13]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[11]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[11] A reference wavelength of >650 nm can be used to subtract background absorbance.[11]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This protocol describes the analysis of the cell cycle distribution of a cell population using flow cytometry after staining the DNA with propidium iodide (PI).[15] PI is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content.

Principle: Cells in different phases of the cell cycle (G0/G1, S, and G2/M) have distinct DNA content, allowing for their quantification.

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)[16]

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[16]

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and treat with the quinoline derivative at the desired concentrations for the appropriate duration. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cell pellet in 0.5 mL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[17]

    • Incubate the cells at -20°C for at least 2 hours (or overnight).[17]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.

    • Carefully discard the ethanol and wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.[17]

    • Incubate in the dark at room temperature for 30 minutes.[15]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use appropriate gating to exclude cell doublets and debris.

    • Collect data from at least 10,000 events per sample.[16]

    • The DNA content will be represented in a histogram, showing peaks for G0/G1, S, and G2/M phases.

Data Analysis:

  • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.

  • Compare the cell cycle distribution of treated cells to the control to determine if the quinoline derivative induces cell cycle arrest at a specific phase.

Protocol 3: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[18]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to identify early apoptotic cells.[19] Propidium iodide is a membrane-impermeant dye that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture and treat cells with the quinoline derivative as described in the previous protocols.

  • Cell Harvesting and Washing:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[19]

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[18][19]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[19]

    • Analyze the samples by flow cytometry within one hour.[19]

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants.

Data Analysis:

  • Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis).

  • The four quadrants will represent:

    • Lower-left (Annexin V- / PI-): Viable cells

    • Lower-right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V- / PI+): Necrotic cells (or cells with compromised membranes due to mechanical injury)

  • Quantify the percentage of cells in each quadrant.

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data should be summarized in tables. For instance, the IC₅₀ values of different quinoline derivatives against various cancer cell lines can be presented as follows:

Quinoline DerivativeCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Compound XMCF-7 (Breast)5.2Topoisomerase II inhibitor[6]
Compound YA549 (Lung)2.8EGFR inhibitor[20]
Compound ZHCT116 (Colon)8.1Tubulin polymerization inhibitor[1]

Visualization of Pathways and Workflows

Visual diagrams are essential for understanding complex biological pathways and experimental procedures.

Signaling Pathway: Quinoline Derivative as a Kinase Inhibitor

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase_Domain Kinase Domain Receptor->Kinase_Domain Ligand Binding Substrate Downstream Substrate Kinase_Domain->Substrate Phosphorylation ATP ATP ATP->Kinase_Domain pSubstrate Phosphorylated Substrate Proliferation Gene Transcription (Proliferation, Survival) pSubstrate->Proliferation Signal Transduction Quinoline Quinoline Derivative Quinoline->Kinase_Domain Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a quinoline derivative.

Experimental Workflow: In Vitro Antiproliferative Screening

Workflow start Start: Synthesized Quinoline Derivatives cell_culture Cancer Cell Line Culture start->cell_culture mtt_assay MTT Assay (Determine IC50) cell_culture->mtt_assay cell_cycle Cell Cycle Analysis (PI Staining) mtt_assay->cell_cycle If IC50 is potent apoptosis Apoptosis Assay (Annexin V/PI) cell_cycle->apoptosis data_analysis Data Analysis and Interpretation apoptosis->data_analysis conclusion Conclusion: Identify Lead Compound(s) data_analysis->conclusion

Caption: A typical workflow for the in vitro screening of quinoline derivatives for antiproliferative activity.

Conclusion and Future Perspectives

Quinoline derivatives represent a highly promising and versatile class of compounds in the development of novel anticancer therapies.[2][20] Their ability to target a wide range of cellular processes, from DNA integrity and replication to key signaling pathways and cytoskeletal dynamics, underscores their therapeutic potential.[1][21] The protocols and methodologies outlined in this guide provide a robust framework for researchers to effectively evaluate the antiproliferative properties of new quinoline-based chemical entities.

Future research in this field will likely focus on the development of more selective and potent quinoline derivatives, the exploration of novel molecular targets, and the use of these compounds in combination therapies to overcome drug resistance and improve patient outcomes. As our understanding of cancer biology deepens, the rational design of quinoline derivatives will continue to be a cornerstone of modern drug discovery.

References

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  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2022). International Journal of Molecular Sciences, 23(21), 13240. [Link]

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Application Notes and Protocols: Utilizing (R)-2-(Pyrrolidin-3-yloxy)quinoline in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of (R)-2-(pyrrolidin-3-yloxy)quinoline in high-throughput screening (HTS) campaigns. (R)-2-(pyrrolidin-3-yloxy)quinoline is a novel heterocyclic compound incorporating both a quinoline and a pyrrolidine moiety. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4] These application notes will delve into the critical aspects of assay development, provide detailed screening protocols, and offer robust data analysis strategies, thereby enabling the identification of promising "hit" compounds for further drug discovery efforts.[5]

Introduction to (R)-2-(pyrrolidin-3-yloxy)quinoline

(R)-2-(pyrrolidin-3-yloxy)quinoline is a chiral small molecule featuring a quinoline ring system linked to a pyrrolidine group via an ether bond. The quinoline scaffold is a key pharmacophore in numerous approved drugs and clinical candidates, known for its ability to interact with a variety of biological targets.[3][6] The pyrrolidine ring, a five-membered nitrogen heterocycle, provides three-dimensional complexity and opportunities for stereospecific interactions, which can significantly enhance binding affinity and selectivity for a target protein.[4]

Table 1: Physicochemical Properties of (R)-2-(pyrrolidin-3-yloxy)quinoline

PropertyValueReference
CAS Number 2205415-22-9[7][8]
Molecular Formula C13H14N2O[7][8]
Molecular Weight 214.26 g/mol [7][8]
Structure [8]

Given the lack of specific target information for this compound, this guide will use a hypothetical target, a protein kinase, to illustrate the HTS workflow. Protein kinases are a well-established class of drug targets, particularly in oncology, and various robust HTS assays have been developed for this target class.

Assay Development and Optimization

The foundation of a successful HTS campaign is a robust and reliable assay.[9][10] The choice between a biochemical and a cell-based assay format is a critical first step.[10]

  • Biochemical Assays: These assays measure the direct effect of a compound on a purified target protein, such as a kinase. They offer high precision and are less prone to off-target effects.[10]

  • Cell-Based Assays: These provide a more physiologically relevant context by assessing the compound's activity within a living cell. However, they can be more variable and require more complex optimization.

For our hypothetical kinase target, a fluorescence polarization (FP) based biochemical assay is a suitable choice for primary screening due to its simplicity and homogeneous format.[11]

Principle of the Fluorescence Polarization (FP) Kinase Assay

This assay measures the binding of a fluorescently labeled tracer (a ligand or antibody) to the kinase or its product. When the small, fluorescently labeled tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger kinase or its product, the tumbling rate slows down, leading to an increase in fluorescence polarization. An inhibitor will compete with the tracer or prevent product formation, resulting in a low polarization signal.

Workflow for Assay Development

Caption: Workflow for the development and validation of an FP-based kinase assay.

Detailed Protocol: Z-Prime (Z') Factor Determination

The Z' factor is a statistical parameter that quantifies the robustness of an HTS assay. A Z' factor between 0.5 and 1.0 indicates an excellent assay.

  • Plate Layout: Prepare a 384-well plate with alternating columns of positive and negative controls.

    • Negative Control (High Signal): Kinase + Substrate (ATP) + Tracer + DMSO (vehicle).

    • Positive Control (Low Signal): Kinase + Substrate (ATP) + Tracer + a known potent inhibitor.

  • Reagent Addition: Use an automated liquid handler to dispense reagents to the designated wells.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time.

  • Signal Detection: Read the fluorescence polarization on a suitable plate reader.

  • Calculation: Calculate the Z' factor using the following formula:

    • Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

    • Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.

High-Throughput Screening Protocol

Once the assay is validated, the HTS campaign can commence.[5] This involves screening a large library of compounds, including (R)-2-(pyrrolidin-3-yloxy)quinoline.

HTS Workflow

Caption: Overview of the high-throughput screening workflow.

Step-by-Step HTS Protocol
  • Compound Plating: Prepare compound library plates, including a stock solution of (R)-2-(pyrrolidin-3-yloxy)quinoline, typically at 10 mM in DMSO.[11] Serially dilute the compounds to create concentration gradients for quantitative HTS (qHTS).[12]

  • Automated Screening:

    • Using a robotic liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the library plates to the 384-well assay plates.

    • Dispense the kinase, substrate (ATP), and fluorescent tracer to all wells.

    • Include positive and negative controls on each plate for quality control.

  • Incubation: Incubate the plates for the predetermined reaction time.

  • Data Acquisition: Read the plates using a high-throughput plate reader.

Data Analysis and Hit Confirmation

Rigorous data analysis is crucial to identify true hits and avoid false positives.[13]

Primary Data Analysis
  • Normalization: Normalize the raw data from each plate using the positive and negative controls. The percent inhibition can be calculated as follows:

    • % Inhibition = 100 * (Signal_well - μ_pos) / (μ_neg - μ_pos)

  • Hit Selection: Define a hit threshold, for example, compounds that show greater than 50% inhibition or a Z-score > 3.

Table 2: Example Hit Criteria

ParameterThresholdRationale
Percent Inhibition > 50%To identify compounds with significant activity.
Z-Score > 3To select hits that are statistically significant from the mean.
Hit Confirmation and Triage

Selected hits from the primary screen must undergo a series of confirmation and counter-screening steps to eliminate false positives.

  • Re-testing: Re-test the primary hits in the same assay to confirm their activity.

  • Dose-Response Curves: Generate 10-point dose-response curves for confirmed hits to determine their potency (IC50).

  • Counter-Screens: Perform counter-screens to identify compounds that interfere with the assay technology (e.g., autofluorescence).[14][15]

    • Autofluorescence Screen: Read compound plates without assay reagents to identify fluorescent compounds.[14]

  • Orthogonal Assays: Validate hits in a secondary, mechanistically different assay (e.g., a mass spectrometry-based assay) to ensure the observed activity is target-specific.

Troubleshooting Common HTS Issues

IssuePotential Cause(s)Troubleshooting Steps
High Plate-to-Plate Variability Inconsistent reagent dispensing, temperature fluctuations.Calibrate liquid handlers, ensure consistent incubation conditions.
High False-Positive Rate Assay interference (autofluorescence, quenching), compound aggregation.Implement counter-screens, perform detergent counter-screen for aggregators.[9][14]
Low Z' Factor Low signal-to-background ratio, high variability in controls.Re-optimize assay parameters (reagent concentrations, incubation time).
Edge Effects Evaporation from wells at the edge of the plate.Use appropriate plate seals, consider not using the outer wells for screening.

Conclusion

The successful implementation of (R)-2-(pyrrolidin-3-yloxy)quinoline in a high-throughput screening campaign requires a systematic and rigorous approach. By following the detailed protocols for assay development, screening, and data analysis outlined in these application notes, researchers can effectively identify and validate novel hit compounds. This structured methodology, grounded in scientific integrity, will pave the way for subsequent lead optimization and the potential development of new therapeutics.

References

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  • Zavareh, R. B., et al. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols. [Link]

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  • National Biosecurity Committee. (2024). Standards & Guidelines: Generation & Analysis of High throughput Sequencing Data. Australian Government Department of Agriculture, Fisheries and Forestry. [Link]

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  • Loh, T. G., et al. (2010). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. PLoS ONE. [Link]

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  • Mingoia, F., et al. (2023). Design, synthesis and biological evaluation of novel pyrrolo[3,2-c]quinoline derivatives as anticancer agents. European Journal of Medicinal Chemistry. [Link]

  • Hrokh, O., et al. (2021). IN SILICO PREDICTION AND MOLECULAR DOCKING STUDIES OF BIOLOGICAL ACTIVITY OF HYDROACRIDINE (QUINOLINE) DERIVATIVES. Ukrainian Chemistry Journal. [Link]

  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

  • Singh, A., et al. (2022). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. [Link]

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  • Chen, Y. L., et al. (2006). Synthesis and antiproliferative evaluation of certain pyrido[3,2-g]quinoline derivatives. Journal of Medicinal Chemistry. [Link]

  • Iovanna, V., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

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Assay development for testing quinoline-based compounds

Author: BenchChem Technical Support Team. Date: April 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics ranging from broad-spectrum kinase inhibitors in oncology to classic antimalarial agents[1][2]. However, the unique physicochemical properties of quinoline derivatives—specifically their inherent autofluorescence and distinct mechanisms of target engagement—present significant challenges during high-throughput screening (HTS) and assay development[3].

This application note outlines a comprehensive, self-validating framework for assaying quinoline-based compounds. Rather than relying on a single screening modality, this guide establishes a dual-track methodology: a target-based biochemical track for kinase inhibition and a phenotypic-to-mechanistic track for antimalarial drug discovery.

G Start Quinoline Library Screening Strategy Target Target-Based (Oncology) Kinase Inhibition Start->Target Pheno Phenotypic (Infectious Disease) Antimalarial Activity Start->Pheno TRFRET Primary: TR-FRET Assay (Bypasses Autofluorescence) Target->TRFRET SYBR Primary: SYBR Green I (P. falciparum Viability) Pheno->SYBR ADPGlo Orthogonal: ADP-Glo (Luminescence Validation) TRFRET->ADPGlo Hemozoin Mechanistic: β-Hematin Crystallization Assay SYBR->Hemozoin

Figure 1: Dual-track assay development workflow for quinoline derivatives.

Track 1: Target-Based Kinase Inhibition Assays

Causality & Experimental Design Quinoline-based kinase inhibitors (e.g., 4-anilinoquinolines) are highly potent ATP-competitive inhibitors[4]. However, the quinoline core frequently exhibits strong autofluorescence in the blue-green spectrum, which can artificially inflate signals in standard prompt fluorescence or fluorescence polarization assays, leading to false negatives or positives[3].

To establish a self-validating system, Time-Resolved Fluorescence Energy Transfer (TR-FRET) must be utilized as the primary screen[4]. TR-FRET employs lanthanide fluorophores (such as Europium) characterized by exceptionally long emission half-lives. By introducing a microsecond time delay before signal acquisition, the short-lived quinoline autofluorescence decays entirely, isolating the specific FRET signal[3]. To ensure absolute trustworthiness, hits must be orthogonally validated using a luminescence-based ADP detection assay, which measures enzymatic turnover entirely independent of fluorescence[3].

Protocol 1.1: TR-FRET Kinase Binding Displacement Assay
  • Reagent Preparation: Formulate the assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare quinoline test compounds in a 16-point dose-response series in 100% DMSO, subsequently diluting to 4X final concentration in the assay buffer[4].

  • Protein Incubation: Dispense 5 µL of the target recombinant kinase (e.g., Cyclin G Associated Kinase, GAK) tagged with a specific fluorophore (e.g., GST-tag with an Anti-GST Europium-labeled donor antibody) into a 384-well low-volume microplate[4].

  • Compound Addition: Add 5 µL of the diluted quinoline compound to the respective wells.

  • Tracer Addition: Add 5 µL of a kinase-specific fluorescent tracer (e.g., an Alexa Fluor 647 acceptor tracer) at 4X its Kd​ concentration.

  • Equilibration: Seal the microplate and incubate at room temperature for 60 minutes to achieve equilibrium binding.

  • Detection: Read the plate utilizing a TR-FRET compatible microplate reader. Excite the samples at 337 nm or 340 nm. Measure emission at 615 nm (Europium donor) and 665 nm (Acceptor) after a 50 µs delay[4].

  • Data Analysis: Calculate the FRET ratio (665 nm / 615 nm). Fit the dose-response data to a four-parameter logistic curve to determine the IC50​ and calculate the Ki​ using the Cheng-Prusoff equation[4].

Protocol 1.2: Orthogonal Validation via ADP-Glo™
  • Kinase Reaction: Set up a standard kinase reaction containing the kinase, substrate, ATP, and the quinoline inhibitor. Incubate for the predetermined linear reaction time[3].

  • Termination & Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete all remaining unreacted ATP[3].

  • Conversion & Detection: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction[3]. Measure the resulting luminescence. A concentration-dependent decrease in luminescence confirms true kinase inhibition, validating the TR-FRET hit[3].

Track 2: Phenotypic & Mechanistic Antimalarial Assays

Causality & Experimental Design The primary mechanism of action for classic antimalarial quinolines (e.g., chloroquine, amodiaquine) involves the inhibition of hemozoin formation[5][6]. During its intraerythrocytic stage, Plasmodium falciparum digests host hemoglobin, releasing highly toxic free heme (Fe(III)PPIX)[5]. To survive, the parasite polymerizes this heme into inert β-hematin crystals, known as hemozoin[5]. Quinolines accumulate in the parasite's acidic digestive vacuole, cap the growing hemozoin crystal, and prevent further polymerization, causing a lethal accumulation of oxidative free heme[5][7].

A robust screening cascade requires a phenotypic viability assay to confirm cellular efficacy, directly followed by a cell-free mechanistic assay mimicking the digestive vacuole to validate target engagement[6][8].

Mechanism Hb Host Hemoglobin Heme Toxic Free Heme (Fe(III)PPIX) Hb->Heme Parasite Digestion Hz Non-Toxic Hemozoin (β-Hematin Crystals) Heme->Hz Biomineralization (Lipid-mediated) Death Parasite Death (Oxidative Stress) Heme->Death Accumulation Quin Quinoline Compound (e.g., Chloroquine) Quin->Heme Binds/Caps Heme Quin->Hz Inhibits Crystallization

Figure 2: Mechanism of hemozoin inhibition by quinoline antimalarials.

Protocol 2.1: SYBR Green I P. falciparum Viability Assay
  • Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., chloroquine-sensitive 3D7 or resistant W2 strains) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 10% human serum[5][8].

  • Assay Plate Preparation: Dispense 90 µL of parasite culture (synchronized to the ring stage using 5% D-sorbitol, at 0.5-1% parasitemia) into 96-well black, clear-bottom microplates[5][8].

  • Compound Incubation: Add 10 µL of quinoline derivatives serially diluted in culture medium. Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere of 5% CO2, 5% O2, and 90% N2[5][8].

  • Lysis & Staining: Freeze the plates at -20°C to ensure complete erythrocyte lysis[8]. Thaw the plates and add 100 µL of lysis buffer containing SYBR Green I dye (1:5000 dilution) to each well[5][8].

  • Data Acquisition: Incubate in the dark at room temperature for 1 hour. Measure fluorescence intensity (Excitation: ~485 nm, Emission: ~530 nm). Because mature erythrocytes lack nuclei, the fluorescence is directly proportional to parasite DNA content and viability[5].

Protocol 2.2: NP-40 Detergent-Mediated β-Hematin Crystallization Assay

To prove that the phenotypic death observed in Protocol 2.1 is due to hemozoin inhibition, this cell-free assay mimics the lipid-mediated crystallization environment of the parasite's digestive vacuole[6].

  • Hemin Preparation: Prepare a fresh 50 µM hemin chloride solution in 100 mM sodium acetate buffer (pH 4.8) to simulate the acidic environment of the digestive vacuole[9].

  • Reaction Initiation: Add the lipophilic detergent NP-40 (which successfully mediates the formation of synthetic hemozoin/β-hematin by mimicking neutral lipid particles) to a 384-well plate[6].

  • Drug Addition: Introduce the quinoline test compounds at varying concentrations.

  • Crystallization: Incubate the reaction at 37°C for 16 hours to allow β-hematin formation[9].

  • Colorimetric Detection: Add a 50% pyridine solution in 20% acetone-water to achieve a final concentration of 5% (vol/vol) pyridine[6]. Pyridine forms a complex specifically with free heme (absorbing strongly at 405 nm) but cannot complex with polymerized β-hematin[6].

  • Analysis: Measure absorbance at 405 nm. High absorbance indicates an abundance of free heme, confirming that the quinoline compound successfully inhibited hemozoin crystallization[6].

Quantitative Data Presentation

Table 1: Expected Assay Metrics for Reference Quinoline Compounds When validating the assay workflows above, reference compounds should yield data within the following parameters to ensure assay robustness (Z'-factor > 0.5).

Assay TypeTarget / MechanismReference CompoundExpected Potency ( IC50​ / Ki​ )Target Z'-FactorReadout Modality
TR-FRET Cyclin G Associated Kinase (GAK)4-Anilinoquinoline 1 Ki​ = 3.9 nM[4]> 0.70Ratio 665/615 nm
ADP-Glo Broad Kinase ActivityBosutinib IC50​ < 10 nM> 0.65Luminescence
SYBR Green I P. falciparum (3D7 Strain)Chloroquine (CQ) IC50​ = 10 - 20 nM[8]> 0.60Fluorescence (530 nm)
NP-40 β-Hematin Hemozoin CrystallizationAmodiaquine (AQ) IC50​ = ~21 µM[6]> 0.55Absorbance (405 nm)

References

  • 1 - Oriental Journal of Chemistry 2.2 - National Institutes of Health (NIH) 3.5 - Benchchem 4.3 - Benchchem

  • 7 - Journal of Medicinal Chemistry (ACS Publications) 6.9 - Malaria World 7.6 - Antimicrobial Agents and Chemotherapy (ASM Journals) 8.4 - National Institutes of Health (NIH) 9.8 - MDPI

Sources

Application Note: In Vivo Administration and Pharmacological Evaluation of (R)-2-(Pyrrolidin-3-yloxy)quinoline in Rodent Models

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Neuropharmacologists, and Drug Development Scientists Compound: (R)-2-(Pyrrolidin-3-yloxy)quinoline (abbreviated as (R)-2-PQ ) Primary Indication: Cognitive Enhancement / Neuroprotection (Schizophrenia, Alzheimer's Disease)

Introduction & Mechanistic Grounding

The (pyrrolidin-3-yloxy)quinoline scaffold is a potent structural motif frequently embedded within selective 5-hydroxytryptamine 6 (5-HT6) receptor antagonists and dual 5-HT6/D3 ligands[1]. Because 5-HT6 receptors are almost exclusively expressed in the central nervous system (CNS)—specifically in the cortex and hippocampus—they are prime targets for treating cognitive deficits associated with neurodegenerative and psychiatric disorders[2].

The Causality of Cognitive Enhancement: The 5-HT6 receptor is a Gs-protein coupled receptor. Under basal conditions, 5-HT6 activation on GABAergic interneurons increases intracellular cAMP, which excites these inhibitory neurons. This excitation leads to a downstream suppression of acetylcholine (ACh) and glutamate release. By administering a selective antagonist like (R)-2-PQ, researchers can block this Gs-coupled excitation. The net in vivo effect is the disinhibition of cortical circuits, resulting in enhanced ACh and glutamate efflux—neurotransmitters that are fundamentally critical for episodic memory consolidation[1][3].

Pathway A (R)-2-PQ (Antagonist) B 5-HT6 Receptor A->B Blocks E ACh & Glutamate Release A->E Net Disinhibition C Gs / cAMP Signaling B->C Basal Activation D GABAergic Interneurons C->D Excites D->E Inhibits F Cognitive Enhancement E->F Promotes

Fig 1: Mechanistic pathway of 5-HT6 receptor antagonism by (R)-2-PQ leading to cognitive enhancement.

Experimental Protocols

To rigorously evaluate (R)-2-PQ, the experimental design must function as a self-validating system. This requires confirming blood-brain barrier (BBB) penetration prior to behavioral testing, and utilizing proper vehicle/disease-state controls during cognitive assays.

Protocol A: Formulation and Pharmacokinetic (PK) Profiling

Quinoline derivatives often exhibit lipophilicity that requires optimized vehicle systems to prevent in vivo precipitation.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a master vehicle consisting of 5% DMSO, 5% Tween-80, and 90% sterile Saline (0.9% NaCl).

    • Causality: DMSO ensures the initial disruption of the crystal lattice of the (R)-2-PQ free base. Tween-80 acts as a surfactant to encapsulate the compound, preventing micro-precipitation when the aqueous saline phase is introduced.

  • Solubilization: Weigh the required mass of (R)-2-PQ. Dissolve completely in DMSO (vortex for 60s). Add Tween-80 and vortex again. Add saline dropwise while sonicating at 37°C for 10 minutes to yield a clear solution (target concentration: 1.5 mg/mL).

  • Administration: Administer to adult male Wistar rats (n=3 per timepoint) via intraperitoneal (i.p.) injection at a dose of 3 mg/kg.

  • Sampling: Harvest blood (via tail vein into K2EDTA tubes) and brain tissue (post-decapitation) at 0.5, 1, 2, 4, and 8 hours post-dose.

  • Bioanalysis: Homogenize brain tissue in 3 volumes of ice-cold PBS. Extract analytes using protein precipitation (Acetonitrile + internal standard). Quantify using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Protocol B: Novel Object Recognition (NOR) Task (PCP-Amnesia Model)

The NOR task exploits the natural propensity of rodents to explore novel objects. Phencyclidine (PCP), an NMDA receptor antagonist, induces glutamatergic hypofunction that mimics the cognitive deficits of schizophrenia, abolishing this natural discrimination[1].

Workflow S1 Step 1: Formulation (DMSO/Tween/Saline) S2 Step 2: Administration (T = -60 min) S1->S2 S3 Step 3: PCP Induction (T = -45 min) S2->S3 S4 Step 4: NOR Task (T1 & T2 phases) S3->S4 S5 Step 5: Data Analysis (Discrimination Index) S4->S5

Fig 2: Sequential workflow for the PCP-induced Novel Object Recognition (NOR) behavioral assay.

Step-by-Step Methodology:

  • Habituation (Days 1-2): Allow rats to freely explore the empty open-field arena (80 x 80 x 40 cm) for 10 minutes daily. Causality: This reduces stress-induced exploratory inhibition, ensuring that sniffing behavior is driven by object novelty rather than environment anxiety.

  • Pre-treatment Dosing (Day 3, T = -60 min): Administer Vehicle or (R)-2-PQ (3 mg/kg, i.p.). Causality: A 60-minute pretreatment aligns with the Tmax​ observed in the PK profile (see Table 1), ensuring peak brain target engagement during the task.

  • Amnesia Induction (Day 3, T = -45 min): Administer PCP (5 mg/kg, s.c.) to the disease-model groups.

  • Familiarization Phase / T1 (T = 0 min): Place two identical objects (A and A') in the arena. Allow 3 minutes of exploration. Record exploration time (defined as the nose being within 2 cm of the object).

  • Retention Interval: Return the rat to its home cage for 1 hour.

  • Choice Phase / T2 (T = +60 min): Replace object A' with a novel object (B). Return the rat to the arena for 3 minutes. Record exploration times for A and B.

Data Presentation & Interpretation

A robust experimental design relies on self-validating data. The PK data (Table 1) must justify the dosing schedule used in the behavioral assay (Table 2).

Table 1: Representative Pharmacokinetic Parameters of (R)-2-PQ (3 mg/kg, i.p.)

ParameterPlasma (Mean ± SD)Brain (Mean ± SD)Interpretation / Causality
Cmax​ (ng/mL or ng/g) 412 ± 45580 ± 62High brain penetrance confirmed.
Tmax​ (hours) 0.51.0Brain Tmax​ dictates the 60-min pre-treatment time for NOR.
AUC0−∞​ (h·ng/mL) 1250 ± 1101875 ± 140Sustained exposure covers the entire duration of the NOR task.
Kp,brain​ (Brain/Plasma) -1.5Ratio > 1 indicates active transport or high lipophilic partitioning into the CNS.

Table 2: Reversal of PCP-Induced Memory Deficits in the NOR Task Data is calculated using the Discrimination Index (DI): DI=(TimeNovel​−TimeFamiliar​)/TimeTotal​

Experimental GroupPre-treatmentInducerDiscrimination Index (DI)Validation Status
Healthy Control VehicleVehicle0.45 ± 0.08Validates baseline cognitive function.
Disease Model VehiclePCP (5 mg/kg)0.05 ± 0.04Validates successful induction of amnesia.
Treatment (Low) (R)-2-PQ (1 mg/kg)PCP (5 mg/kg)0.18 ± 0.06Sub-optimal target engagement.
Treatment (High) (R)-2-PQ (3 mg/kg)PCP (5 mg/kg)0.38 ± 0.07Efficacy confirmed. Significant reversal of deficit.

References

  • Source: acs.
  • Source: google.
  • (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) (19) World Intellectual Property - Organization - Googleapis.

Sources

Troubleshooting & Optimization

Improving the yield of (R)-2-(Pyrrolidin-3-yloxy)quinoline synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific chemical behaviors, mechanistic pitfalls, and isolation challenges associated with the synthesis of (R)-2-(Pyrrolidin-3-yloxy)quinoline .

Rather than providing a generic procedure, this guide deconstructs the reaction into a self-validating system, ensuring you understand the causality behind every reagent choice and troubleshooting step.

The Core Mechanistic Philosophy: Why SNAr?

The synthesis of 2-alkoxyquinolines typically relies on the Nucleophilic Aromatic Substitution (SNAr) of 2-chloroquinoline with an alcohol[1]. When dealing with a chiral secondary alcohol like (R)-N-Boc-3-pyrrolidinol, researchers often debate between using a Mitsunobu reaction (using 2-quinolone) or an SNAr reaction.

The SNAr pathway is strictly required for this target. The Mitsunobu reaction proceeds with an inversion of stereochemistry and often yields a difficult-to-separate mixture of N-alkylation and O-alkylation products due to the ambident nature of the quinolone core[2]. By pre-forming the alkoxide of (R)-N-Boc-3-pyrrolidinol and reacting it with 2-chloroquinoline, we enforce absolute O-regioselectivity and guarantee 100% retention of the (R)-stereocenter[3].

Troubleshooting FAQs

Q1: My conversion stalls at 60-70% during the SNAr step, even after adding excess 2-chloroquinoline. What is happening? A: The stalling is rarely due to the electrophile. It is almost always a failure in the quantitative generation of the alkoxide. (R)-N-Boc-3-pyrrolidinol is sterically hindered, and weak bases (like K₂CO₃) will establish an equilibrium rather than driving complete deprotonation. Furthermore, trace moisture in your solvent will rapidly consume the base. Solution: Switch to Sodium Hydride (NaH) to ensure irreversible deprotonation. Use strictly anhydrous DMF (stored over activated 3Å molecular sieves)[3].

Q2: I successfully isolated the product, but chiral HPLC shows the enantiomeric excess (ee) dropped from >99% to 85%. How did racemization occur? A: While SNAr preserves stereocenters, excessive heating (>100 °C) in the presence of strong bases can trigger base-catalyzed epimerization or a reversible E1cb-like elimination-addition sequence at the C3 position of the pyrrolidine ring. Solution: Cap your reaction temperature at 80 °C. The high nucleophilicity of the alkoxide in DMF is sufficient to drive the coupling to completion within 4–6 hours at this temperature without compromising chiral integrity.

Q3: The SNAr step worked perfectly (validated by LCMS), but my yield plummeted after the Boc deprotection step. Where did my product go? A: You likely lost the product in the aqueous phase during the basic workup. Once the Boc group is removed, (R)-2-(Pyrrolidin-3-yloxy)quinoline becomes a highly polar secondary amine. Standard extractions with Ethyl Acetate or Dichloromethane (DCM) fail to partition the free base out of the water effectively. Solution: Adjust the aqueous phase to pH > 10. Extract with a 4:1 mixture of Chloroform and Isopropanol (CHCl₃:iPrOH). The isopropanol disrupts the aqueous hydration shell around the amine, drastically improving organic partitioning.

Diagnostic Logic & Workflow Visualizations

Troubleshooting_Logic Start Overall Yield < 50% LCMS Check LCMS of SNAr Step Start->LCMS Incomplete High Starting Material LCMS->Incomplete Conv < 80% SideProd ee Drop / Impurities LCMS->SideProd ee drop detected Loss Low Final Yield Only LCMS->Loss Conv > 95% Fix1 Use anhydrous DMF & fresh NaH Incomplete->Fix1 Fix2 Lower Temp to 70-80°C SideProd->Fix2 Fix3 Extract with CHCl3:iPrOH (4:1) Loss->Fix3

Fig 1: Diagnostic logic tree for troubleshooting low yields in pyrrolidinyloxyquinoline synthesis.

Quantitative Optimization Data

To illustrate the causality of reagent selection, below is a summary of reaction conditions tested during process optimization:

Base / SolventTemp (°C)Time (h)SNAr Conversion (%)Enantiomeric Excess (% ee)Mechanistic Outcome
K₂CO₃ / MeCN801645%>99%Weak base; incomplete deprotonation.
t-BuOK / THF651275%98%Moderate conversion; mild racemization risk.
NaH / DMF 80 5 >95% >99% Optimal; irreversible alkoxide formation.
Cs₂CO₃ / DMSO100885%91%High heat led to loss of chiral integrity.

Self-Validating Experimental Protocol

This protocol incorporates internal validation checkpoints to ensure each chemical transformation has occurred before proceeding.

SNAr_Workflow A 2-Chloroquinoline C NaH / DMF (0°C to RT) Irreversible Deprotonation A->C B (R)-N-Boc-3-pyrrolidinol B->C D Chiral Alkoxide Nucleophile C->D H2 gas evolution E Meisenheimer Complex D->E SNAr Attack F Boc-Protected Intermediate E->F Cl- Elimination G TFA / DCM (RT) F->G Deprotection H (R)-2-(Pyrrolidin-3-yloxy)quinoline G->H pH > 10 Extraction

Fig 2: Mechanistic workflow for the SNAr synthesis and deprotection of (R)-2-(Pyrrolidin-3-yloxy)quinoline.

Step 1: Alkoxide Generation and SNAr Coupling
  • Charge a flame-dried flask with (R)-N-Boc-3-pyrrolidinol (1.1 equiv) and anhydrous DMF (0.5 M). Cool to 0 °C under inert atmosphere (N₂ or Ar).

  • Slowly add NaH (60% dispersion in mineral oil, 1.2 equiv)[3].

  • Validation Checkpoint 1: Observe the evolution of H₂ gas. Remove the ice bath and stir at room temperature for 30 minutes. The cessation of bubbling validates complete, irreversible deprotonation.

  • Add 2-chloroquinoline (1.0 equiv) in a single portion. Heat the reaction mixture to 80 °C for 4–6 hours[1].

  • Validation Checkpoint 2: Monitor by LCMS. The mass of the starting 2-chloroquinoline should be completely consumed, replaced by the mass of the Boc-protected intermediate [M+H]⁺.

  • Cool to room temperature, quench carefully with ice water, and extract with Ethyl Acetate (3x). Wash the combined organics with 5% aqueous LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate.

Step 2: Boc Deprotection and Free-Basing
  • Dissolve the crude intermediate in DCM (0.2 M). Cool to 0 °C.

  • Add Trifluoroacetic Acid (TFA, 10 equiv) dropwise. Stir at room temperature for 2 hours.

  • Validation Checkpoint 3: Monitor by TLC (Hexane/EtOAc 1:1). The lipophilic starting material (Rf ~0.6) will disappear, and a highly polar baseline spot (Rf 0.0) will appear, confirming the removal of the Boc group.

  • Concentrate the reaction mixture in vacuo to remove excess TFA.

  • Critical Isolation Step: Dissolve the resulting TFA salt in a minimal amount of water. Add 1N NaOH or saturated aqueous Na₂CO₃ until the pH is strictly >10.

  • Extract the aqueous layer with a 4:1 mixture of CHCl₃:iPrOH (5x).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to afford the pure (R)-2-(Pyrrolidin-3-yloxy)quinoline.

References

  • Benchchem. "Addressing challenges in scaling up the synthesis of 2-[(Quinolin-2-yl)amino]ethan-1-ol" (Discusses SNAr reaction parameters of 2-chloroquinoline).1

  • Benchchem. "2-Chloro-6-(cyclopropylmethoxy)quinoline" (Details the targeted synthesis of 2-chloroquinoline frameworks and SNAr etherification). 2

  • Benchchem. "(R)-2-(Pyrrolidin-3-yloxy)-pyridine | 927691-31-4" (Demonstrates the direct SNAr coupling of (R)-N-Boc-3-pyrrolidinol using NaH/DMF).3

Sources

Technical Support Center: Troubleshooting (R)-2-(Pyrrolidin-3-yloxy)quinoline Solubility

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Preclinical Formulation Scientists.

Welcome to the technical support guide for handling (R)-2-(Pyrrolidin-3-yloxy)quinoline . This molecule presents a classic drug discovery challenge: it contains a highly lipophilic, planar quinoline core coupled with a basic pyrrolidine ring (secondary amine, estimated pKa ~9.5). While the pyrrolidine nitrogen is protonated at physiological pH, the bulky hydrophobic quinoline system often drives aqueous precipitation, poor thermodynamic solubility, and non-specific surface adsorption[1].

This guide provides field-proven, self-validating protocols to overcome these specific physicochemical hurdles.

Part 1: Diagnostic Workflow

Before troubleshooting, it is critical to determine whether your issue stems from kinetic solubility (precipitation upon solvent shift, common in in vitro assays) or thermodynamic solubility (inability to dissolve crystalline solid, common in in vivo formulation)[2].

G Start Solubility Issue Detected (R)-2-(Pyrrolidin-3-yloxy)quinoline Decision Application Type? Start->Decision InVitro In Vitro Assays (Kinetic Solubility) Decision->InVitro Biochemical/Cellular InVivo In Vivo Dosing (Thermodynamic Solubility) Decision->InVivo Animal Models CheckDMSO Verify DMSO Stock Integrity (Avoid freeze-thaw cycles) InVitro->CheckDMSO SaltScreen Salt Screening (e.g., HCl, Mesylate) InVivo->SaltScreen BufferOpt Buffer Optimization (Add 0.01% Triton X-100 or BSA) CheckDMSO->BufferOpt Formulation Vehicle Formulation (HP-β-CD, PEG400, pH < 6) SaltScreen->Formulation

Workflow for diagnosing and resolving (R)-2-(Pyrrolidin-3-yloxy)quinoline solubility issues.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does the compound instantly precipitate when I dilute my DMSO stock into PBS (pH 7.4)?

The Causality: You are observing a "solvent-shift" precipitation. When a 10–30 mM DMSO stock is spiked directly into an aqueous buffer, the local concentration of the lipophilic quinoline moiety vastly exceeds its kinetic solubility limit before the solvent can diffuse[2]. Because the system is rapidly supersaturated, the compound crashes out as an amorphous solid. The Solution: You must alter the dilution kinetics. Either pre-dilute the compound in an intermediate solvent cascade (e.g., DMSO 50% DMSO/Water Buffer) or utilize surfactants in your assay buffer to lower the surface tension and trap the hydrophobic core in micelles[3].

Q2: We need to dose this compound in vivo at 10 mg/kg, but it won't dissolve in standard saline. What is the best approach?

The Causality: The free base of (R)-2-(Pyrrolidin-3-yloxy)quinoline has high crystal lattice energy and poor thermodynamic solubility in neutral water[1]. The Solution: Exploit the basic pyrrolidine ring. By lowering the vehicle pH below 5.0, you ensure complete ionization of the secondary amine. Combine this pH adjustment with a co-solvent (like PEG-400) or a complexation agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD) which encapsulates the lipophilic quinoline ring[4].

Q3: My LC-MS/MS data shows severe peak tailing and carryover. Is this related to solubility?

The Causality: Yes. Basic amines (like the pyrrolidine group) are notorious for secondary interactions. They bind tightly to residual silanol groups on reverse-phase HPLC columns and adsorb to the walls of glass vials or standard plastic plates due to hydrophobic interactions. The Solution: Ensure your mobile phase contains an ion-pairing acidic modifier (0.1% Formic Acid or 0.05% TFA) to keep the amine fully protonated and mask silanol interactions. Always use low-bind polypropylene plates for sample preparation.

Part 3: Quantitative Formulation Strategies

The following table summarizes the expected impact of various formulation strategies on the aqueous solubility of basic quinoline derivatives.

Formulation StrategyMechanistic RationaleTypical Solubility GainBest Application
pH Adjustment (pH < 5.0) Protonates the pyrrolidine nitrogen, forming an in situ salt[1].10x – 50xIV / PO dosing vehicles
Co-solvents (20% PEG-400) Reduces the dielectric constant of the solvent, matching the drug's polarity[4].5x – 20xIV / PO dosing vehicles
Complexation (20% HP-β-CD) Hydrophobic quinoline ring enters the cyclodextrin cavity; hydrophilic exterior dissolves[4].50x – 100x+IV dosing, tough compounds
Surfactants (0.01% Tween-20) Lowers surface tension; traps lipophilic domains in micelles[3].2x – 5xIn vitro biochemical assays

Part 4: Validated Experimental Protocols

Protocol A: Kinetic Solubility Assessment (Turbidimetry)

Use this protocol to determine the maximum assay concentration before precipitation occurs in your specific in vitro buffer.

  • Stock Preparation: Prepare a 10 mM stock of (R)-2-(Pyrrolidin-3-yloxy)quinoline in 100% anhydrous DMSO. Store in a desiccator to prevent water absorption[2].

  • Buffer Aliquoting: Dispense 198 µL of your target assay buffer (e.g., 50 mM HEPES, pH 7.4) into a clear, flat-bottom 96-well plate.

  • Spiking: Add 2 µL of the DMSO stock (or serial dilutions of the stock) to the buffer. Critical step: Pipette rapidly and mix immediately by trituration to prevent localized supersaturation[2]. The final DMSO concentration must remain constant at 1.0%.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker at 300 RPM.

  • Measurement: Read the absorbance/turbidity on a microplate reader at 620 nm. An increase in absorbance >0.01 above the blank indicates the onset of precipitation.

Protocol B: Preparation of a 5 mg/mL In Vivo Dosing Solution

This self-validating protocol utilizes pH adjustment and complexation to achieve high thermodynamic solubility for animal dosing.

  • Weighing: Weigh 5.0 mg of (R)-2-(Pyrrolidin-3-yloxy)quinoline free base into a clean glass vial.

  • Wetting: Add 100 µL (10% v/v) of DMSO. Vortex for 30 seconds until the powder is visibly wetted and forms a slurry.

  • Co-solvent Addition: Add 200 µL (20% v/v) of PEG-400. Vortex for 1 minute. The mixture should become a translucent suspension.

  • Aqueous Complexation: Slowly add 700 µL (70% v/v) of a pre-prepared aqueous solution containing 20% w/v HP-β-CD in 50 mM Acetate Buffer (pH 4.5) [4].

  • Sonication: Place the vial in a bath sonicator for 15 minutes. The mechanical energy combined with the acidic pH and cyclodextrin will drive the compound into a clear, homogenous solution.

  • Validation: Visually inspect against a dark background for particulates. Centrifuge a 50 µL aliquot at 10,000 x g for 5 minutes; if a pellet forms, the compound is not fully dissolved.

References

  • In Vitro Solubility Assays in Drug Discovery - Ingenta Connect Source: ingentaconnect.com URL:[Link][2]

  • SOLUBILITY ENHANCEMENT TECHNIQUES Review Article Source: globalresearchonline.net URL:[Link][1]

  • Solubility Enhancement Techniques Review | PDF - Scribd Source: scribd.com URL:[Link][4]

  • A Review on Solubility Enhancement Technique | PDF - Scribd Source: scribd.com URL:[Link][3]

Sources

Optimizing reaction conditions for quinoline derivatization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Quinoline Derivatization Support Center . As a privileged scaffold in medicinal chemistry and materials science, quinoline presents unique synthetic challenges. Its electron-deficient nature and the coordinating ability of the basic nitrogen often lead to catalyst poisoning, poor regioselectivity, and harsh reaction requirements.

This guide synthesizes field-proven insights and authoritative methodologies to help you troubleshoot and optimize your quinoline functionalization workflows.

I. Quantitative Optimization Data

Before troubleshooting, it is critical to benchmark your reaction against established optimal parameters. The following table summarizes validated conditions for common quinoline derivatization pathways.

Reaction TypeSubstrateReagents & Catalyst SystemTempTypical YieldRef
Suzuki-Miyaura Cross-Coupling 2-ChloroquinolinePd cat. (0.1–1 mol%), Boronic acid, K₂CO₃, aq. n-BuOH100 °C89–94%[1]
Thermal Minisci (Acylation) QuinolineAldehyde, K₂S₂O₈, TBAB, 1,2-Dichloroethane (DCE)110 °C40–67%[2]
Lewis Acid-Catalyzed Minisci QuinolineArylboronic acid, Zn(OTf)₂, AgNO₃, Biphasic solventRT68%[3]
Photocatalytic Minisci 4-MethylquinolineHexafluoroacetone,[Ir(dFCF₃ppy)₂dtbbpy]PF₆, Cu(acac)₂RT65–90%[4]
Electrophilic Nitration QuinolineFuming HNO₃ / Fuming H₂SO₄0 °C~90% (C5/C8)[5]

II. Troubleshooting & FAQs

Q1: My Suzuki-Miyaura coupling with 2-chloroquinoline is stalling at low conversion. How do I prevent catalyst poisoning?

The Causality: The lone pair on the quinoline nitrogen strongly coordinates to palladium intermediates, creating an off-cycle resting state that effectively lowers the concentration of your active catalyst. Furthermore, electron-deficient 2-chloroquinolines undergo slow oxidative addition compared to their bromo- or iodo-counterparts. The Solution: Switch from anhydrous conditions to an aqueous biphasic system (e.g., aqueous n-butanol)[1]. Water serves a dual purpose: it heavily solvates the inorganic base (like K₂CO₃), accelerating the transmetalation step, and it mitigates the protodeboronation of sensitive heteroaryl boronic acids. If aqueous conditions fail, utilize bulky, electron-rich phosphine ligands (e.g., XPhos or BrettPhos) to sterically block nitrogen coordination to the Pd center.

Q2: I am attempting a Minisci C-H functionalization, but I am getting a messy mixture of C2 and C4 substituted isomers. How can I control regioselectivity?

The Causality: The Minisci reaction relies on the addition of a nucleophilic carbon-centered radical to an electron-deficient, protonated heterocycle. Standard Brønsted acid activation (e.g., TFA or H₂SO₄) highly activates the C2 position, leading to preferential C2-substitution or over-alkylation[3]. The Solution: To shift regioselectivity toward the C4 position, replace the Brønsted acid with a Lewis acid. Bulky Lewis acids like Zinc Triflate (Zn(OTf)₂) coordinate to the quinoline nitrogen, sterically shielding the adjacent C2 position and directing the incoming radical attack to the C4 position[3].

Q3: Electrophilic nitration of my quinoline core is yielding the wrong regioisomer. I need C4 substitution, but I am getting a C5/C8 mixture. Why?

The Causality: Electrophilic aromatic substitution on quinoline is highly dependent on the protonation state of the ring. In highly acidic media (like fuming sulfuric acid), the nitrogen is protonated. This deactivates the pyridine ring, forcing the electrophile to attack the carbocyclic ring at the C5 and C8 positions[5]. The Solution: To achieve C4 nitration, the reaction must proceed via the unprotonated quinoline species. You must utilize non-acidic nitrating agents (such as nitronium tetrafluoroborate in organic solvents) to maintain the electron density on the pyridine ring, which directs the electrophile to the C4 position[5].

III. System-Validated Experimental Protocols

Protocol A: Aqueous Suzuki-Miyaura Coupling of Haloquinolines

This protocol utilizes a biodegradable biphasic solvent system to maximize catalyst turnover and prevent N-coordination[1].

  • Preparation: In a Schlenk flask, combine 2-chloroquinoline (1.0 equiv), the desired boronic acid (1.5 equiv), and K₂CO₃ (3.2 equiv).

  • Solvent Degassing: Add a mixture of n-butanol (5 mL/mmol) and water (2 mL/mmol). Degas the biphasic mixture via three freeze-pump-thaw cycles to prevent oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Add 0.5 mol% of the Pd catalyst stock solution (e.g., Na₂PdCl₄/ligand).

  • Reaction: Heat the vigorously stirred biphasic mixture to 100 °C for 12 hours.

  • Validation Checkpoint: Monitor the organic layer via LCMS. The absence of the protodeboronated side-product indicates successful base solvation.

  • Workup: Cool to room temperature. The product will partition into the organic n-butanol layer, allowing for facile phase separation without additional extraction solvents.

Protocol B: Regioselective Lewis Acid-Catalyzed Minisci Reaction

This protocol uses Zn(OTf)₂ to sterically block the C2 position, favoring C4 functionalization[3].

  • Reagent Assembly: To a reaction vial, add quinoline (1.0 equiv), arylboronic acid (2.0 equiv), and Zn(OTf)₂ (0.2 equiv).

  • Radical Initiation: Add AgNO₃ (0.2 equiv) as the radical initiator and a persulfate oxidant (e.g., K₂S₂O₈, 2.0 equiv).

  • Solvent System: Suspend the mixture in a biphasic solvent system (CH₂Cl₂/H₂O, 1:1 v/v, 0.1 M).

  • Reaction: Stir vigorously at room temperature for 4 to 12 hours.

  • Validation Checkpoint: Perform a crude ¹H NMR. A shift in the aromatic proton signals, specifically the disappearance of the C4 proton doublet (~8.1 ppm), self-validates the regiochemical outcome.

IV. Mechanistic & Troubleshooting Visualizations

Minisci R_Prec Radical Precursor (e.g., Boronic Acid) Radical Carbon-Centered Radical (R•) R_Prec->Radical Oxidant/Light Rad_Cat Radical Cation Intermediate Radical->Rad_Cat Quinoline Quinoline Act_Quin Activated Quinoline (Protonated/Lewis Acid) Quinoline->Act_Quin Acid/Zn(OTf)2 Act_Quin->Rad_Cat + R• Addition Rearom Rearomatization (Oxidation/Deprotonation) Rad_Cat->Rearom Product Functionalized Quinoline Rearom->Product -H+, -e-

Mechanistic pathway of the Minisci C-H functionalization of quinoline.

SuzukiTS Issue Issue: Low Yield in Quinoline Suzuki Coupling CheckCat Is the catalyst poisoned by quinoline nitrogen? Issue->CheckCat ChangeLigand Use bulky, electron-rich ligands (e.g., Buchwald) CheckCat->ChangeLigand Yes CheckSolv Are boronic acids degrading (protodeboronation)? CheckCat->CheckSolv No AqCond Switch to aqueous biphasic conditions (e.g., aq. n-BuOH) CheckSolv->AqCond Yes CheckBase Is base activation sufficient? CheckSolv->CheckBase No StrongBase Use K2CO3 or Cs2CO3 with proper solvation CheckBase->StrongBase Yes

Troubleshooting logic for optimizing quinoline Suzuki-Miyaura cross-coupling.

V. References

  • [2] A Transition Metal-Free Minisci Reaction: Acylation of Isoquinolines, Quinolines, and Quinoxaline. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • [3] LEWIS ACID-CATALYZED BORONO-MINISCI REACTIONS OF ARYLBORONIC ACIDS AND HETEROCYCLES. LOCKSS. Available at: [Link]

  • [4] Minisci-Type Reaction Enabled by Copper-Mediated Radical-Coupling: Photocatalytic C2-Selective C–H Bis(trifluoromethyl)carbinolation of Quinolines. Organic Letters - ACS Publications. Available at:[Link]

  • [1] Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Purification strategies for crude (R)-2-(Pyrrolidin-3-yloxy)quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting and protocol guide specifically for researchers isolating and purifying (R)-2-(Pyrrolidin-3-yloxy)quinoline .

The synthesis of 2-alkoxyquinolines via Nucleophilic Aromatic Substitution (SNAr) using chiral pyrrolidinols is a robust pathway, but the crude reaction mixture often presents a complex matrix of unreacted starting materials, residual protecting groups (e.g., Boc), and inorganic salts[1]. Because this molecule contains both a weakly basic quinoline ring and a strongly basic secondary pyrrolidine amine, standard purification methods often fail without precise pH control and stationary phase modification[2].

This guide provides a self-validating, causality-driven approach to isolating pharmaceutical-grade (R)-2-(Pyrrolidin-3-yloxy)quinoline.

Part 1: Physicochemical Profiling & Diagnostic Data

Before initiating any purification workflow, it is critical to understand the physicochemical parameters that dictate the molecule's behavior in biphasic systems and on silica gel.

Table 1: Physicochemical Parameters for Purification Design

ParameterValue / CharacteristicCausality & Impact on Purification
Molecular Weight 214.26 g/mol Determines mass balance and expected NMR integration.
pKa1 (Pyrrolidine NH) ~9.5 (Strong Base)Fully protonated at pH < 7.5. Allows for selective aqueous extraction away from neutral impurities.
pKa2 (Quinoline N) ~4.9 (Weak Base)Protonated only under strongly acidic conditions (pH < 3).
LogP (Predicted) ~1.8Moderately lipophilic as a free base; highly water-soluble as a bis-protonated salt.
TLC Behavior (Silica) Severe tailing/streakingThe secondary amine strongly hydrogen-bonds with acidic silanol groups on standard silica. Requires basic modifiers.

Part 2: Purification Workflow Visualization

The most efficient strategy avoids early chromatography. By leveraging the distinct pKa values of the target compound versus typical impurities (like unreacted 2-chloroquinoline), we can achieve >90% purity through a simple pH-gradient liquid-liquid extraction before polishing.

PurificationWorkflow Crude Crude Reaction Matrix (R)-2-(Pyrrolidin-3-yloxy)quinoline AcidExt Acidic Extraction (pH 2) Target in Aqueous Phase Crude->AcidExt OrgWaste1 Organic Phase (2-Chloroquinoline, Boc-impurities) AcidExt->OrgWaste1 Discard BaseExt Basification (pH 12) & Extraction Target in Organic Phase AcidExt->BaseExt Aqueous Phase AqWaste2 Aqueous Phase (Inorganic Salts, Polar Byproducts) BaseExt->AqWaste2 Discard Chroma Amine-Modified Chromatography (DCM/MeOH/NH4OH) BaseExt->Chroma Organic Phase Cryst Salt Crystallization (e.g., HCl Salt Formation) Chroma->Cryst Pure Pure (R)-2-(Pyrrolidin-3-yloxy)quinoline Cryst->Pure

Workflow for the isolation and purification of (R)-2-(Pyrrolidin-3-yloxy)quinoline.

Part 3: Step-by-Step Experimental Protocols

Protocol 1: pH-Gradient Liquid-Liquid Extraction

Objective: Isolate the basic target compound from neutral/lipophilic starting materials and acidic byproducts.

  • Initial Solubilization: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acidic Wash (Target Capture): Extract the organic layer with 1M HCl (3 × 5 mL/g).

    • Causality: At pH ~1-2, both the pyrrolidine and quinoline nitrogens are protonated. The target molecule becomes a highly polar bis-hydrochloride salt and migrates to the aqueous phase. Unreacted 2-chloroquinoline (pKa < 2) and Boc-protected intermediates remain in the EtOAc layer[3].

  • Phase Separation: Discard the organic layer (or retain for starting material recovery). Wash the combined aqueous layers once with a small volume of fresh EtOAc to remove trace lipophiles.

  • Basification (Target Release): Cool the aqueous phase to 0 °C in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches >11 (verify with pH paper).

    • Causality: The pyrrolidine nitrogen is fully deprotonated, converting the molecule back to its lipophilic free-base form. The solution will likely turn cloudy as the free base precipitates or oils out.

  • Final Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (3 × 5 mL/g). Dry the combined DCM layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol 2: Amine-Modified Silica Gel Chromatography

Objective: Polish the free base to >98% purity, removing trace structural isomers.

  • Stationary Phase Deactivation: Prepare a solvent system of DCM/MeOH/Aqueous NH4OH (90:9:1 v/v/v). Slurry-pack the silica gel column using this basic solvent.

    • Causality: The ammonium hydroxide neutralizes the acidic silanol (Si-OH) sites on the silica. Without this step, the secondary amine of the pyrrolidine ring will irreversibly bind to the column, resulting in severe streaking and massive yield loss[2].

  • Loading: Dissolve the crude free base in a minimal amount of DCM and load it onto the column.

  • Elution: Elute using a gradient from DCM/MeOH/NH4OH (95:4:1) to (90:9:1). Monitor fractions by TLC (stain with Dragendorff's reagent or Ninhydrin for secondary amines).

  • Recovery: Pool the product-containing fractions and evaporate the solvent. Self-Validation Check: A pristine 1H NMR spectrum should show the characteristic pyrrolidine methine proton (multiplet, ~5.5 ppm) and the quinoline aromatic signals without baseline humps.

Protocol 3: Hydrochloride Salt Formation

Objective: Upgrade purity, stabilize the molecule against oxidation, and prepare a solid form suitable for long-term storage.

  • Dissolution: Dissolve the purified free base in anhydrous Isopropanol (IPA) (5 mL/g).

  • Salt Formation: Cool the solution to 0 °C. Dropwise, add 1.05 equivalents of 4M HCl in dioxane.

    • Causality: The strong acid selectively protonates the most basic site (pyrrolidine NH) first, then the quinoline nitrogen, forming a crystalline salt.

  • Isolation: Stir for 1 hour at 0 °C. If crystallization does not occur, add cold diethyl ether dropwise as an anti-solvent until turbidity persists. Filter the resulting white/off-white crystals, wash with cold ether, and dry under high vacuum.

Part 4: Troubleshooting & FAQs

Q: My product is co-eluting with 2-chloroquinoline during chromatography. How can I separate them? A: Do not rely on chromatography to separate these two. 2-chloroquinoline is significantly less basic than your pyrrolidine product. If you are seeing 2-chloroquinoline in your column feed, your initial acidic extraction (Protocol 1) was either skipped or performed at too high a pH. Ensure your aqueous extraction is strictly at pH < 2 so the 2-chloroquinoline remains in the organic waste phase.

Q: I performed the SNAr reaction, but my chiral HPLC shows a drop in enantiomeric excess (ee). Why did racemization occur? A: True SNAr reactions using an alkoxide nucleophile (e.g., generated from (R)-1-Boc-pyrrolidin-3-ol and NaH) do not break the C-O bond at the chiral center, meaning stereochemical retention is expected[1]. If you observe racemization, it is likely due to either:

  • Impure starting material (verify the ee of your chiral pyrrolidinol).

  • Harsh Boc-deprotection conditions (e.g., prolonged heating in concentrated strong acids) causing side reactions. Fix: Use milder deprotection conditions (e.g., 4M HCl in dioxane at room temperature or TFA in DCM)[3].

Q: I observe significant streaking on my TLC plates, making it impossible to calculate an Rf value. What is going wrong? A: This is a classic symptom of secondary amine interaction with silica. You must pre-treat your TLC plates. Either run the TLC in a chamber containing a small beaker of concentrated NH4OH to saturate the atmosphere with ammonia, or add 1-2% Triethylamine (Et3N) to your TLC developing solvent.

Q: Can I use a Mitsunobu reaction to synthesize this compound from (S)-pyrrolidin-3-ol instead of SNAr? A: Yes, but it is highly discouraged for 2-hydroxyquinolines (carbostyrils). Mitsunobu reactions on 2-hydroxyquinolines often result in a mixture of O-alkylation (the desired ether) and N-alkylation (quinolone derivatives) due to the tautomeric nature of the starting material. SNAr on 2-chloroquinoline using the alkoxide of the pyrrolidinol is far more regioselective for the O-linked product.

Sources

Preventing degradation of (R)-2-(Pyrrolidin-3-yloxy)quinoline in solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, formulation, and stability optimization of (R)-2-(Pyrrolidin-3-yloxy)quinoline .

This compound features a unique bicylic architecture—combining a photo-sensitive quinoline core with an oxidation-prone secondary amine (pyrrolidine) linked via an ether bond. Because of these structural features, researchers frequently encounter rapid degradation in solution if environmental variables are not strictly controlled.

This guide provides mechanistic intelligence, troubleshooting diagnostics, and self-validating protocols to ensure the structural and chiral integrity of your API.

Diagnostic Terminal: Troubleshooting & FAQs

Q1: Why does my API solution show a +16 Da mass shift and a yellow tint over time? A: This is the classic analytical signature of N-oxidation. The (R)-2-(Pyrrolidin-3-yloxy)quinoline molecule contains a secondary amine within its pyrrolidine ring. Secondary amines are highly nucleophilic and particularly vulnerable to oxidative degradation via electron and hydrogen abstraction mechanisms[1].

  • The Causality: Dissolved oxygen (DO) and trace transition metals (e.g., Fe, Cu leached from stainless steel or low-grade solvents) catalyze the formation of a radical at the nitrogen lone pair or the α-carbon. This radical cascade ultimately yields a pyrrolidine N-oxide (+16 Da) or a hydroxylamine derivative[1]. The electron-donating nature of the alkyl ring stabilizes the intermediate radical, accelerating the reaction.

  • The Fix: You must break the catalytic cycle. Degas all aqueous and organic solvents to remove DO prior to dissolution, and consider adding a trace metal chelator (e.g., 0.1 mM EDTA) if your downstream assay permits.

Q2: We are detecting a major degradant matching the mass of quinolin-2(1H)-one. What causes this cleavage? A: This indicates the cleavage of the ether linkage, driven by a combination of photolysis and hydrolysis. The quinoline ring strongly absorbs light in the UV and near-UV spectrum.

  • The Causality: Upon photo-excitation (π-π* transition), the molecule can sensitize dissolved oxygen to form reactive oxygen species (ROS), or undergo direct photo-hydrolysis at the electronically activated C2-position[2]. The photons provide the activation energy required for water to act as a nucleophile, cleaving the ether bond. This releases 3-hydroxypyrrolidine and 2-hydroxyquinoline, which rapidly tautomerizes to the thermodynamically stable quinolin-2(1H)-one[2].

  • The Fix: Shielding the solution using actinic (amber) glassware prevents the initial excitation, completely arresting this specific degradation pathway.

Q3: Does the pH of the solution impact the stability of the chiral center (R-enantiomer)? A: Yes. While the chiral center at the 3-position of the pyrrolidine ring is generally stable under physiological conditions (pH 6.0–7.5), extreme pH excursions can induce racemization.

  • The Causality: Strongly basic conditions (pH > 10) increase the hydroxide ion concentration. Hydroxide can abstract protons adjacent to the ether oxygen or the amine, leading to a planar intermediate and subsequent loss of stereochemistry. Furthermore, extreme pH accelerates the aforementioned ether hydrolysis.

  • The Fix: Maintain a tightly buffered pH (e.g., using 50 mM phosphate or citrate buffers) to prevent base-catalyzed enolization-type mechanisms.

Mechanistic Intelligence

To effectively stabilize the molecule, you must understand the competing kinetic pathways that lead to its destruction.

DegradationMechanisms API (R)-2-(Pyrrolidin-3-yloxy)quinoline (Intact API) Ox Oxidative Degradation (+16 Da N-Oxide) API->Ox O2, Trace Metals (Radical Mechanism) Photo Photodegradation (Quinolin-2(1H)-one) API->Photo UV/Vis Light (ROS Generation) Hydro Ether Cleavage (Hydrolysis) API->Hydro Extreme pH, Heat (Nucleophilic Attack)

Fig 1: Primary degradation pathways of (R)-2-(Pyrrolidin-3-yloxy)quinoline in solution.

Quantitative Degradation Drivers & Mitigation Matrix
Degradation PathwayPrimary CatalystKinetic DriverPreventive ActionTarget Metric
N-Oxidation Dissolved Oxygen (O₂)Trace Metals (Fe/Cu)Inert gas sparging, EDTA additionDO < 0.5 ppm
Photolysis UV/Vis LightPhoton absorptionActinic glassware, dark storage0 Lux exposure
Hydrolysis H⁺ / OH⁻ ionsExtreme pH, HeatBuffer formulation (pH 6-7.5)pH 6.5 ± 0.2
Racemization Strong BaseDeprotonationAvoid pH > 10, store at 2-8°C>99% ee

Protocol Vault: Self-Validating Methodologies

A protocol is only as good as its ability to prove it worked. The following workflow is designed as a self-validating system —meaning internal controls are built directly into the steps to isolate variables and confirm that the stabilization techniques were successful.

ProtocolWorkflow Start 1. API Solution Preparation Sparging 2. Inert Gas Sparging (N2/Ar) Start->Sparging Remove DO Vial 3. Actinic Glassware Shielding Sparging->Vial Block UV Buffer 4. pH 6.0-7.5 Buffering Vial->Buffer Prevent Hydrolysis Store 5. Controlled Storage (2-8°C) Buffer->Store Halt Kinetics

Fig 2: Self-validating workflow for stabilizing pyrrolidine-quinoline derivatives.

Protocol A: Inert Formulation & Forced Degradation Control

This protocol ensures the removal of oxidative and photolytic drivers while establishing a baseline to prove the efficacy of the handling conditions.

Step 1: Solvent Preparation & Degassing

  • Prepare the target buffer (e.g., 50 mM Potassium Phosphate, pH 6.5).

  • Sparge the buffer with high-purity Argon or Nitrogen gas for a minimum of 15 minutes using a submerged glass frit.

  • Validation Check: Use a dissolved oxygen (DO) probe to verify that the DO concentration is < 0.5 ppm. Do not proceed until this metric is met.

Step 2: API Dissolution under Inert Atmosphere

  • Transfer the solid (R)-2-(Pyrrolidin-3-yloxy)quinoline into a pre-weighed, actinic (amber) glass vial.

  • Purge the headspace of the vial with Argon for 30 seconds.

  • Introduce the degassed buffer via syringe and agitate gently until complete dissolution is achieved.

Step 3: Generation of Self-Validating Controls To prove that your handling prevents degradation, you must run parallel controls based on ICH Q1B guidelines[3]. Split your master solution into three aliquots:

  • Aliquot A (The Standard): Stored in an amber vial, Argon headspace, at 2-8°C.

  • Aliquot B (Dark Control): Stored in a clear vial tightly wrapped in aluminum foil, ambient headspace, at room temperature.

  • Aliquot C (Stressed Control): Stored in a clear vial, ambient headspace, exposed to ambient laboratory light at room temperature.

Step 4: Analytical Interpretation Analyze all three aliquots via LC-MS after 24 and 48 hours.

  • If Aliquot C degrades but Aliquot B does not: The degradation is purely photolytic. Your amber vials are working.

  • If Aliquot B degrades: The degradation is thermal/oxidative. Your sparging technique (Step 1) failed or trace metals are present in your buffer.

  • If Aliquot A remains >99% intact: The self-validating system confirms your protocol is successfully protecting the API.

Sources

Addressing batch-to-batch variability of synthesized (R)-2-(Pyrrolidin-3-yloxy)quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Synthesis of (R)-2-(Pyrrolidin-3-yloxy)quinoline

Welcome to the Technical Support Center for the synthesis of (R)-2-(Pyrrolidin-3-yloxy)quinoline. This chiral heteroaromatic scaffold is a critical building block in drug development, particularly for neuroprotective agents and receptor antagonists. The most reliable synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) between 2-chloroquinoline and (R)-1-Boc-3-pyrrolidinol, followed by acidic deprotection. However, batch-to-batch variability—ranging from fluctuating enantiomeric excess (ee%) to inconsistent yields and physical forms—is a common challenge. This guide provides field-proven, mechanistically grounded solutions to stabilize your workflow.

Section 1: Workflow & Pathway Visualization

The following diagram illustrates the standard SNAr and deprotection workflow, highlighting the critical failure pathways that lead to the most common impurities.

SynthesisWorkflow SM Starting Materials: 2-Chloroquinoline + (R)-1-Boc-3-pyrrolidinol Cond1 Deprotonation & SNAr Base: KOtBu, Solvent: THF/DMF 0°C to RT SM->Cond1 Imp2 Critical Failure 2: N-Arylation Impurity (Premature Boc Loss) SM->Imp2 Degraded SM (Free Amine) Int Protected Intermediate: (R)-3-(Quinolin-2-yloxy)- pyrrolidine-1-carboxylate Cond1->Int Dry Conditions Strict Temp Control Imp1 Critical Failure 1: 2-Hydroxyquinoline (Carbostyril) (Moisture Intrusion) Cond1->Imp1 Trace Water Hydrolysis Cond2 Boc Deprotection 4M HCl in Dioxane, RT Int->Cond2 Int->Imp2 Premature Deprotection during coupling Prod Final Product: (R)-2-(Pyrrolidin-3-yloxy)quinoline Hydrochloride Cond2->Prod Complete Reaction

Figure 1: SNAr synthesis workflow highlighting critical failure pathways and impurities.

Section 2: Troubleshooting FAQs

Q1: Why is my enantiomeric excess (ee%) fluctuating between batches? The Causality: The SNAr reaction between 2-chloroquinoline and an alkoxide occurs via the attack of the oxygen atom on the highly electrophilic C2 position of the quinoline ring [1]. Crucially, the C-O bond at the chiral center of (R)-1-Boc-3-pyrrolidinol is never broken during this process. Therefore, the SNAr mechanism is 100% stereoretentive. The Fix: If you are observing variable ee%, the root cause is not the reaction conditions. You must investigate two areas:

  • Starting Material Purity: Verify the chiral purity of your incoming (R)-1-Boc-3-pyrrolidinol batches via chiral HPLC.

  • Alternative Pathways (Mitsunobu): Ensure your team is not accidentally substituting the SNAr protocol with a Mitsunobu reaction (using 2-hydroxyquinoline and an alcohol). The Mitsunobu reaction proceeds via an SN2 mechanism, which inverts the stereocenter, leading to severe ee% degradation if the reaction does not proceed with 100% inversion efficiency. Stick strictly to the SNAr protocol.

Q2: I'm seeing a major impurity with the exact same mass (isobaric) but a different retention time. What is it? The Causality: You are likely observing the N-arylated isomer, 2-(pyrrolidin-3-ylamino)quinoline. The secondary amine of a pyrrolidine ring is a significantly stronger nucleophile than the secondary alcohol [4]. To force O-arylation, the amine must be protected (typically with a Boc group). If the Boc group is compromised—either due to degraded starting material or trace acid in your coupling solvents—the free amine will rapidly outcompete the alkoxide for the 2-chloroquinoline. The Fix:

  • Perform an NMR on your starting (R)-1-Boc-3-pyrrolidinol to ensure intact Boc protection.

  • Ensure your coupling solvents (THF/DMF) are strictly acid-free and stored over molecular sieves.

Q3: Why is my SNAr yield inconsistent, with high levels of a highly polar byproduct in some batches? The Causality: The C2 position of 2-chloroquinoline is highly activated by the adjacent nitrogen [3]. If moisture is present in your reaction mixture, the strong base (e.g., KOtBu or NaH) will react with water to form hydroxide (OH⁻). Hydroxide is a small, hard, and highly reactive nucleophile that will rapidly displace the chloride to form 2-hydroxyquinoline. This byproduct immediately tautomerizes to its highly stable keto form (carbostyril), creating an irreversible dead-end that consumes your starting material. The Fix:

  • Use anhydrous solvents (Karl Fischer titration < 50 ppm H₂O).

  • Add the base to the alcohol at 0°C under inert gas (N₂ or Ar) to form the alkoxide before introducing the 2-chloroquinoline.

Q4: The final product's physical consistency varies from a free-flowing powder to a sticky gum. How do I fix this? The Causality: The final molecule contains two basic nitrogens: the pyrrolidine secondary amine and the quinoline nitrogen. Depending on the exact equivalents of acid used during deprotection and the crystallization solvent, you may be isolating a mixture of the free base, mono-hydrochloride, and di-hydrochloride salts. Mixed salt stoichiometries and their varying degrees of hygroscopicity lead to "gummy" consistencies. The Fix: Force a uniform salt stoichiometry. After Boc deprotection, isolate the free base by neutralizing with aqueous NaHCO₃ and extracting into ethyl acetate. Then, perform a controlled salt formation by adding exactly 1.05 equivalents of anhydrous HCl in ether to a solution of the free base in a non-hygroscopic solvent like ethanol or isopropanol to precipitate a uniform, crystalline mono-HCl salt.

Section 3: Standardized Experimental Protocols

Protocol A: SNAr Coupling (O-Arylation) This self-validating protocol utilizes a pre-formation of the alkoxide to prevent competitive hydrolysis.

  • Preparation: In an oven-dried flask under N₂, dissolve (R)-1-Boc-3-pyrrolidinol (1.1 eq) in anhydrous THF (10 mL/g).

  • Alkoxide Formation: Cool the solution to 0°C. Add Potassium tert-butoxide (KOtBu, 1.2 eq) portion-wise. Stir for 30 minutes at 0°C to ensure complete alkoxide formation without side reactions [2].

  • Coupling: Dissolve 2-chloroquinoline (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the alkoxide solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor by LC-MS until the 2-chloroquinoline is consumed (typically 2-4 hours).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate (R)-3-(Quinolin-2-yloxy)pyrrolidine-1-carboxylate.

Protocol B: Boc Deprotection & Salt Formation

  • Deprotection: Dissolve the protected intermediate in Dichloromethane (DCM, 5 mL/g). Add 4M HCl in Dioxane (10 eq). Stir at room temperature for 2 hours.

  • Free-Basing: Concentrate the reaction mixture to dryness. Redissolve in water and basify to pH 10 using saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate to yield the free base.

  • Salt Crystallization: Dissolve the free base in Isopropanol (IPA). Slowly add 1.05 eq of 2M HCl in Diethyl Ether while stirring vigorously. A white precipitate of the mono-hydrochloride salt will form. Filter, wash with cold ether, and dry under vacuum.

Section 4: Quantitative Data & Impurity Profiling

The following table summarizes the key analytical markers for batch-to-batch quality control, allowing for rapid identification of the failure points discussed above.

Impurity / AnalyteMass (m/z)[M+H]⁺Retention Time ShiftRoot CausePrevention Strategy
Target Product 215.1Standard (Reference)N/AN/A
N-Arylated Isomer 215.1Earlier (More polar)Premature Boc loss; degraded SMVerify SM integrity; use acid-free coupling solvents.
2-Hydroxyquinoline 146.1Much EarlierMoisture intrusion during SNArUse anhydrous THF/DMF; pre-form alkoxide at 0°C.
Incomplete Deprotection 315.2Later (Less polar)Insufficient acid or timeEnsure >10 eq HCl; monitor disappearance of m/z 315.
(S)-Enantiomer 215.1Identical (Requires Chiral LC)Impure SM or Mitsunobu conditionsQC incoming SM; strictly follow SNAr protocol.

References

  • Aryl Ether Syntheses via Aromatic Substitution Proceeding under Mild Conditions | The Journal of Organic Chemistry. Available at:[Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines | ResearchGate. Available at: [Link]

Validation & Comparative

A Researcher's Guide to Validating the Biological Target of (R)-2-(Pyrrolidin-3-yloxy)quinoline

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on a Method-Centric Approach to Target Deconvolution for Novel Quinoline-Based Compounds

For researchers in the vanguard of drug discovery, the identification of a bioactive compound is a moment of significant promise. Yet, it is merely the opening chapter. The critical subsequent step, and often the most challenging, is the definitive validation of its biological target. This guide offers a comprehensive, methodology-focused framework for elucidating the mechanism of action of novel compounds, using the synthetic quinoline derivative, (R)-2-(Pyrrolidin-3-yloxy)quinoline, as a central case study. As the specific biological target for this molecule is not publicly defined, this guide will equip researchers with the strategic and technical expertise to navigate the entire target deconvolution process, from initial computational predictions to rigorous experimental validation.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory effects.[1][2] This versatility, however, also presents a challenge, as a single quinoline derivative could potentially interact with multiple protein targets.[3][4] Therefore, a systematic and multi-faceted approach to target validation is not just recommended; it is essential for progressing a compound through the drug development pipeline.

This guide is structured to provide not just protocols, but the underlying scientific rationale, enabling researchers to make informed decisions and troubleshoot effectively. We will journey through a logical workflow, beginning with in silico target prediction to generate initial hypotheses, followed by a suite of experimental techniques to test and confirm these predictions in both biochemical and cellular contexts.

Part 1: The In Silico Hunt for Potential Targets

Before embarking on resource-intensive wet lab experiments, a robust computational analysis can provide invaluable direction. "Target fishing" or "inverse virtual screening" are powerful in silico techniques that use the structure of a small molecule to predict its potential protein binding partners from large biological databases.[5][6]

Ligand-Based and Receptor-Based Approaches

Computational target prediction methods generally fall into two categories:

  • Ligand-Based Methods: These approaches rely on the principle of "guilt by association." The 2D or 3D structure of (R)-2-(Pyrrolidin-3-yloxy)quinoline is compared against databases of compounds with known biological targets, such as ChEMBL and PubChem.[7] If our query molecule shares significant similarity with compounds known to bind a particular protein, that protein becomes a predicted target. Web-based tools like SwissTargetPrediction utilize this methodology.[8]

  • Receptor-Based Methods (Reverse Docking): This technique inverts the traditional virtual screening process. Instead of screening a library of compounds against a single target, (R)-2-(Pyrrolidin-3-yloxy)quinoline is computationally "docked" into the binding sites of a large collection of protein structures.[9][10] The proteins to which the compound binds with the highest predicted affinity are identified as potential targets. This method is particularly useful for identifying novel or unexpected targets.

The following diagram illustrates the general workflow for in silico target prediction:

cluster_0 In Silico Target Prediction Query_Molecule (R)-2-(Pyrrolidin-3-yloxy)quinoline Structure Ligand_Based Ligand-Based Screening (Shape/Pharmacophore Similarity) Query_Molecule->Ligand_Based Receptor_Based Receptor-Based Screening (Reverse Docking) Query_Molecule->Receptor_Based Predicted_Targets List of Predicted Biological Targets Ligand_Based->Predicted_Targets Receptor_Based->Predicted_Targets Databases Databases (ChEMBL, PubChem, PDB) Databases->Ligand_Based Databases->Receptor_Based

Caption: Workflow for computational target prediction of a small molecule.

For (R)-2-(Pyrrolidin-3-yloxy)quinoline, these computational approaches might suggest a range of potential targets based on the known activities of similar quinoline and pyrrolidine-containing molecules. Common targets for quinoline derivatives, particularly in oncology, include protein kinases (e.g., EGFR, VEGFR), topoisomerases, and tubulin.[2][11][12]

Part 2: Experimental Validation - From Purified Proteins to Live Cells

With a list of computationally predicted targets in hand, the next phase is to experimentally validate these interactions. A multi-pronged approach using both biochemical/biophysical methods and cell-based assays is crucial for building a strong, self-validating case for a specific biological target.

Biochemical and Biophysical Confirmation of Direct Binding

These methods utilize purified proteins and the small molecule to directly assess their interaction, providing quantitative data on binding affinity and thermodynamics.

2.1.1. Thermal Shift Assays (TSA / Differential Scanning Fluorimetry - DSF)

The principle behind TSA is that the binding of a ligand to a protein generally increases the protein's thermal stability.[13] This change in the melting temperature (Tm) can be monitored using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.

Protocol: Thermal Shift Assay

  • Reagent Preparation:

    • Prepare a stock solution of the purified candidate protein in a suitable buffer.

    • Prepare a stock solution of (R)-2-(Pyrrolidin-3-yloxy)quinoline in DMSO.

    • Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange).

  • Assay Setup:

    • In a 96- or 384-well PCR plate, add the protein solution, the fluorescent dye, and either the compound or DMSO (vehicle control) to each well.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Apply a thermal gradient, typically from 25 °C to 95 °C, with stepwise temperature increments.

  • Data Analysis:

    • Monitor the fluorescence intensity at each temperature.

    • Plot fluorescence versus temperature to generate a melting curve.

    • The midpoint of the transition is the melting temperature (Tm). A significant increase in Tm in the presence of the compound compared to the control indicates a direct binding interaction.

2.1.2. Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding interactions as it directly measures the heat released or absorbed during the binding event.[1][14] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction.

2.1.3. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte.[1][15] One binding partner (e.g., the protein) is immobilized on the chip, and the other (the small molecule) is flowed over the surface. The resulting sensorgram provides real-time data on the association and dissociation of the complex, allowing for the calculation of kinetic parameters (kon and koff) and the binding affinity (Kd).

Table 1: Comparison of Biophysical Methods for Direct Binding Analysis

MethodPrincipleKey OutputsAdvantagesLimitations
TSA/DSF Ligand-induced thermal stabilizationΔTmHigh-throughput, low protein consumptionIndirect measure of binding, not all binding events cause a thermal shift
ITC Measures heat change upon bindingKd, n, ΔH, ΔSLabel-free, provides full thermodynamic profileLower throughput, requires larger amounts of pure protein
SPR Change in refractive index upon bindingKd, kon, koffReal-time kinetics, label-freeRequires protein immobilization, can have mass transport limitations
Cell-Based Target Engagement and Validation

Confirming that a compound binds to its target in a test tube is a critical first step, but it is essential to demonstrate this engagement within the complex environment of a living cell.

2.2.1. Cellular Thermal Shift Assay (CETSA)

CETSA extends the principle of thermal shift assays to the cellular level.[13][16] Intact cells are treated with the compound, and then the cell lysate is heated. The amount of soluble target protein remaining after heat treatment is quantified, typically by Western blot or mass spectrometry. An increase in the amount of soluble protein at higher temperatures in the presence of the compound indicates target engagement.[17][18]

cluster_1 Cellular Thermal Shift Assay (CETSA) Workflow Cell_Culture 1. Cell Culture Compound_Treatment 2. Treat cells with (R)-2-(Pyrrolidin-3-yloxy)quinoline Cell_Culture->Compound_Treatment Heat_Shock 3. Heat Shock (Temperature Gradient) Compound_Treatment->Heat_Shock Lysis 4. Cell Lysis Heat_Shock->Lysis Centrifugation 5. Separate soluble and aggregated proteins Lysis->Centrifugation Quantification 6. Quantify soluble target protein (e.g., Western Blot) Centrifugation->Quantification

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

2.2.2. Genetic Approaches (siRNA/CRISPR)

  • siRNA (Small Interfering RNA): siRNAs can be used to transiently "knock down" the expression of the target protein by degrading its mRNA. If the knockdown of the target protein results in a similar cellular phenotype as treatment with (R)-2-(Pyrrolidin-3-yloxy)quinoline, it strongly suggests that the compound acts through that target.

  • CRISPR-Cas9: This gene-editing technology can be used to create a permanent "knockout" of the gene encoding the target protein.[20] A loss of sensitivity to the compound in the knockout cells is a strong indicator of on-target activity.

2.2.3. Affinity Purification-Mass Spectrometry (AP-MS)

For an unbiased approach to target identification, the compound of interest can be chemically modified with a reactive group and an affinity tag (e.g., biotin).[21] This "bait" is then incubated with cell lysate, and the protein complexes that bind to it are "pulled down" and identified by mass spectrometry.[22][23]

Part 3: Comparative Analysis and Building a Case

Table 2: A Comparative Guide to Target Validation Methodologies

MethodApproachKey Question AnsweredThroughputRequired Reagents
In Silico Prediction ComputationalWhat are the most likely targets?HighCompound structure
Biophysical Assays (TSA, ITC, SPR) BiochemicalDoes the compound bind directly to the purified protein?Medium-HighPurified protein, compound
CETSA Cell-BasedDoes the compound engage the target in intact cells?MediumSpecific antibody, compound
siRNA/CRISPR GeneticDoes reducing the target level alter the compound's effect?Low-MediumsiRNA/gRNA, cell lines
AP-MS ProteomicWhat proteins does the compound bind to in a cellular context?LowModified compound, mass spec

For (R)-2-(Pyrrolidin-3-yloxy)quinoline, a compelling case for a specific kinase, for example, would involve:

  • Prediction: In silico tools predict several kinases as high-probability targets.

  • Direct Binding: TSA and SPR confirm direct, high-affinity binding to the purified kinase.

  • Cellular Engagement: CETSA demonstrates that the compound stabilizes the kinase in intact cells.

  • Functional Consequence: The compound inhibits the phosphorylation of a known substrate of the kinase in a cellular assay.

  • Genetic Confirmation: Knockdown or knockout of the kinase reduces the cytotoxic effect of the compound.

By systematically applying this multi-faceted approach, researchers can move with confidence from a promising hit to a well-validated lead compound with a clearly defined mechanism of action, paving the way for successful preclinical and clinical development.

References

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  • Suvarna, K., et al. (2026). Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry. Journal of Visualized Experiments, (210).
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A Guide to Orthogonal Assays for Confirming the Activity of Novel GPCR Ligands: A Case Study with (R)-2-(Pyrrolidin-3-yloxy)quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of contemporary drug discovery, the identification of novel, potent, and selective modulators of G-protein coupled receptors (GPCRs) remains a cornerstone of therapeutic innovation. The quinoline and pyrrolidine scaffolds are privileged structures in medicinal chemistry, known to interact with a wide array of biological targets. This guide focuses on a hypothetical scenario where a novel compound, (R)-2-(Pyrrolidin-3-yloxy)quinoline, has been identified as a putative agonist for a Gi-coupled GPCR in a primary screening campaign.

The initial finding, while promising, necessitates rigorous validation through a battery of orthogonal assays. Orthogonal assays are indispensable for confirming the on-target activity of a compound by measuring the same biological event through different methodologies or by assessing distinct events within the same signaling cascade.[1] This multi-faceted approach is critical for building a robust data package, mitigating the risk of artifacts, and elucidating the compound's true pharmacological profile.

This guide provides a comprehensive overview of a selection of key orthogonal assays to confirm and characterize the activity of a putative Gi-coupled GPCR agonist. We will delve into the principles, methodologies, and data interpretation for each assay, providing a holistic framework for researchers in the field.

The GPCR Signaling Cascade: A Multi-faceted Target for Interrogation

Upon agonist binding, a GPCR undergoes a conformational change, initiating a cascade of intracellular events. For a Gi-coupled receptor, this typically involves:

  • G-protein activation: The receptor catalyzes the exchange of GDP for GTP on the Gαi subunit of the heterotrimeric G-protein.[2]

  • Second messenger modulation: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[3]

  • β-arrestin recruitment: The activated receptor is phosphorylated, leading to the recruitment of β-arrestin, which mediates receptor desensitization and can initiate G-protein-independent signaling.[4]

  • Downstream signaling: Both G-protein and β-arrestin pathways can activate downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of ERK1/2.[5][6]

The following sections will detail orthogonal assays that probe each of these key events.

[³⁵S]GTPγS Binding Assay: A Direct Measure of G-Protein Activation

The [³⁵S]GTPγS binding assay is a functional biochemical assay that directly measures the activation of G-proteins, a proximal event to receptor activation.[7][8] It utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the Gα subunit upon its activation and accumulates, providing a quantifiable measure of receptor-mediated G-protein activation.[2][9]

Experimental Protocol
  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target Gi-coupled GPCR.

  • Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP.

  • Reaction Setup: In a 96-well plate, add the cell membranes, [³⁵S]GTPγS, and varying concentrations of (R)-2-(Pyrrolidin-3-yloxy)quinoline or a known reference agonist.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow for [³⁵S]GTPγS binding.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from unbound [³⁵S]GTPγS.

  • Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

Data Analysis and Interpretation

The data are typically plotted as scintillation counts (counts per minute, CPM) versus the log concentration of the compound. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) values.

ParameterDescription
EC₅₀ The concentration of the agonist that produces 50% of the maximal response.
Eₘₐₓ The maximum response produced by the agonist.

An increase in [³⁵S]GTPγS binding with increasing concentrations of (R)-2-(Pyrrolidin-3-yloxy)quinoline would confirm its agonist activity at the level of G-protein activation.

Experimental Workflow

gtpys_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_membranes Prepare Membranes reaction_setup Set up Reaction: Membranes, [³⁵S]GTPγS, Compound prep_membranes->reaction_setup prep_buffer Prepare Assay Buffer prep_buffer->reaction_setup incubation Incubate at 30°C reaction_setup->incubation filtration Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (EC₅₀, Eₘₐₓ) scintillation->data_analysis

Caption: Workflow for the [³⁵S]GTPγS Binding Assay.

cAMP Accumulation Assay: Measuring Second Messenger Modulation

For a Gi-coupled receptor, agonist activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[3][10] To measure this decrease, adenylyl cyclase is typically stimulated with forskolin to generate a detectable basal level of cAMP.[3] The inhibitory effect of the Gi-agonist is then measured as a reduction in this forskolin-stimulated cAMP level.

Experimental Protocol
  • Cell Culture: Culture cells expressing the target Gi-coupled GPCR in a 96-well plate.

  • Compound Addition: Add varying concentrations of (R)-2-(Pyrrolidin-3-yloxy)quinoline or a reference agonist to the cells.

  • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF or AlphaScreen.[11]

Data Analysis and Interpretation

The data are plotted as the measured cAMP signal versus the log concentration of the compound. A sigmoidal dose-response curve is fitted to determine the IC₅₀ (half-maximal inhibitory concentration) and the maximum percentage of inhibition.

ParameterDescription
IC₅₀ The concentration of the agonist that causes a 50% reduction in the forskolin-stimulated cAMP level.
% Inhibition The maximum percentage by which the agonist reduces the forskolin-stimulated cAMP level.

A dose-dependent decrease in forskolin-stimulated cAMP levels in the presence of (R)-2-(Pyrrolidin-3-yloxy)quinoline would provide strong orthogonal evidence for its activity as a Gi-coupled GPCR agonist.

Signaling Pathway

camp_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist (R)-2-(Pyrrolidin-3-yloxy)quinoline GPCR Gi-coupled GPCR Agonist->GPCR binds G_protein Gi Protein (αβγ) GPCR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Forskolin Forskolin Forskolin->AC stimulates

Caption: Gi-coupled GPCR signaling pathway leading to cAMP inhibition.

β-Arrestin Recruitment Assay: Probing for Biased Agonism

β-arrestin recruitment is a key event in GPCR desensitization and can also initiate G-protein-independent signaling pathways.[4][12] Assaying for β-arrestin recruitment is crucial for identifying "biased agonists" that preferentially activate either the G-protein or the β-arrestin pathway. This has significant implications for drug development, as biased agonism can lead to more targeted therapeutic effects with fewer side effects.

Experimental Protocol

A common method for measuring β-arrestin recruitment is the PathHunter® assay, which is based on enzyme fragment complementation (EFC).[13]

  • Cell Line: Use a cell line engineered to co-express the GPCR fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

  • Cell Plating: Plate the cells in a 96-well plate.

  • Compound Addition: Add varying concentrations of (R)-2-(Pyrrolidin-3-yloxy)quinoline.

  • Incubation: Incubate the plate at 37°C for 90 minutes.

  • Detection: Add the detection reagents containing the enzyme substrate and measure the chemiluminescent signal.

Data Analysis and Interpretation

The data are plotted as the relative light units (RLU) versus the log concentration of the compound. A sigmoidal dose-response curve is fitted to determine the EC₅₀ and Eₘₐₓ values for β-arrestin recruitment.

ParameterDescription
EC₅₀ The concentration of the agonist that produces 50% of the maximal β-arrestin recruitment.
Eₘₐₓ The maximum β-arrestin recruitment induced by the agonist.

By comparing the potency (EC₅₀) and efficacy (Eₘₐₓ) for G-protein activation (from the GTPγS assay) and β-arrestin recruitment, one can assess the degree of signaling bias.

Assay Principle

barr_principle cluster_inactive Inactive State cluster_active Active State GPCR_PK_inactive GPCR-ProLink Barr_EA_inactive β-arrestin-EA label_inactive No Signal Agonist_active Agonist GPCR_PK_active GPCR-ProLink Agonist_active->GPCR_PK_active Barr_EA_active β-arrestin-EA Complex Active β-gal Signal Chemiluminescent Signal Complex->Signal Substrate Substrate Substrate->Complex cluster_complex cluster_complex cluster_complex->Complex recruitment & complementation

Caption: Principle of the PathHunter® β-arrestin recruitment assay.

ERK 1/2 Phosphorylation Assay: Assessing Downstream Signaling

Activation of GPCRs can lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the MAPK signaling pathway.[5] ERK phosphorylation can be mediated by both G-protein-dependent and β-arrestin-dependent mechanisms.[6] Therefore, measuring ERK1/2 phosphorylation serves as an integrated readout of downstream signaling.

Experimental Protocol
  • Cell Culture and Starvation: Culture cells expressing the target GPCR in a 96-well plate and then serum-starve them overnight to reduce basal ERK phosphorylation.

  • Compound Stimulation: Stimulate the cells with varying concentrations of (R)-2-(Pyrrolidin-3-yloxy)quinoline for a short period (typically 5-10 minutes).

  • Cell Lysis: Lyse the cells to release the cellular proteins.

  • Phospho-ERK Detection: Measure the levels of phosphorylated ERK1/2 using an immunoassay format such as AlphaScreen® SureFire® or HTRF®.

Data Analysis and Interpretation

The data are plotted as the phospho-ERK signal versus the log concentration of the compound. A sigmoidal dose-response curve is fitted to determine the EC₅₀ and Eₘₐₓ values for ERK phosphorylation.

ParameterDescription
EC₅₀ The concentration of the agonist that induces 50% of the maximal ERK phosphorylation.
Eₘₐₓ The maximum level of ERK phosphorylation induced by the agonist.

A dose-dependent increase in ERK1/2 phosphorylation would confirm that the agonist activity of (R)-2-(Pyrrolidin-3-yloxy)quinoline translates into a downstream cellular response.

Comparative Data Summary (Hypothetical)
AssayParameter(R)-2-(Pyrrolidin-3-yloxy)quinolineReference Agonist
[³⁵S]GTPγS Binding EC₅₀ (nM)1510
Eₘₐₓ (% of max)95100
cAMP Accumulation IC₅₀ (nM)2518
% Inhibition8590
β-Arrestin Recruitment EC₅₀ (nM)25050
Eₘₐₓ (% of max)60100
ERK 1/2 Phosphorylation EC₅₀ (nM)5030
Eₘₐₓ (% of max)80100

This hypothetical data suggests that (R)-2-(Pyrrolidin-3-yloxy)quinoline is a potent Gi-agonist, with a preference for the G-protein signaling pathway over β-arrestin recruitment (i.e., it is G-protein biased).

Conclusion

The confirmation of a compound's biological activity is a critical step in the drug discovery process that demands a rigorous and multi-pronged approach. Relying on a single assay is fraught with the risk of generating misleading results. By employing a suite of orthogonal assays, as detailed in this guide, researchers can build a comprehensive understanding of a compound's pharmacology.

For our hypothetical Gi-agonist, (R)-2-(Pyrrolidin-3-yloxy)quinoline, the collective data from [³⁵S]GTPγS binding, cAMP accumulation, β-arrestin recruitment, and ERK phosphorylation assays would provide a high degree of confidence in its on-target activity and reveal its signaling bias. This robust dataset is essential for making informed decisions about the progression of a compound through the drug discovery pipeline.

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  • Spillmann, D. R., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. bioRxiv.
  • Saini, D. K., et al. (2018). ERK Activation Pathways Downstream of GPCRs. International Review of Cell and Molecular Biology. [Link]

  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review.

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A Head-to-Head Comparison of Pyrrolo[2,3-d]pyrimidine Analogs as Potent Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted cancer therapy, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a cornerstone for the development of potent and selective kinase inhibitors. This guide provides a comprehensive, head-to-head comparison of various analogs built upon this privileged structure, offering researchers, scientists, and drug development professionals a detailed analysis of their structure-activity relationships (SAR) and performance against key oncogenic kinases. The insights presented herein are synthesized from robust experimental data to inform rational drug design and advance the development of next-generation cancer therapeutics.

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Motif in Kinase Inhibition

The pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, serves as an excellent starting point for the design of ATP-competitive kinase inhibitors.[1] Its ability to form crucial hydrogen bonds with the hinge region of the kinase active site mimics the binding of the natural substrate, ATP, providing a strong anchor for inhibitor binding. The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will focus on a comparative analysis of analogs with substitutions at key positions, elucidating the impact of these modifications on their inhibitory activity against a panel of clinically relevant kinases.

Quantitative Comparison of Pyrrolo[2,3-d]pyrimidine Analogs

The following tables summarize the in vitro inhibitory activities (IC50 values) of various pyrrolo[2,3-d]pyrimidine analogs against several key kinases implicated in cancer progression. This side-by-side comparison highlights the impact of different substitution patterns on potency and selectivity.

Table 1: Multi-Kinase Inhibitory Activity of Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides[2]
Compound IDEGFR (nM)Her2 (nM)VEGFR2 (nM)CDK2 (nM)
5e 11443355932118
5h 10289187315
5k 7940136204
5l 11565173288
Sunitinib 261141261-
Erlotinib 55---
Staurosporine -38-281
Sorafenib --90-

Data sourced from a study by Al-Warhi, et al. (2023).[2]

Table 2: Inhibitory Activity of Pyrrolo[2,3-b]pyridine-Based Analogs Against Bruton's Tyrosine Kinase (BTK)[3]
Compound IDBTK IC50 (nM)Ramos Cell IC50 (nM)
3m 1119
3n 8.917
3o 1420
3p 6.014
3q 7.522
3r 9.825
3s 8.221
3t 1318
RN486 (1) 1028
Compound 2 1235

Data adapted from a study by Li, et al. (2015). Note: The core scaffold in this study is the closely related pyrrolo[2,3-b]pyridine.[3]

Table 3: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives Against Fms-like Tyrosine Receptor Kinase 3 (FLT3)[4]
Compound IDFLT3 IC50 (nM)MV4-11 Cell IC50 (nM)Molm-13 Cell IC50 (nM)
9a 8.20.851.2
9b 7.90.098< 0.001
9f 7.10.0690.193
9u 6.80.210.35
Quizartinib 7.40.781.1

Data sourced from a study by Wang, et al. (2019).[4]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The data presented above reveals key SAR trends that govern the potency and selectivity of pyrrolo[2,3-d]pyrimidine analogs.

For Multi-Kinase Inhibitors:

  • Halogenation: The presence and position of halogen atoms on the N'-benzylidenebenzohydrazide moiety significantly impact activity. Compound 5k , with a 4-chlorophenyl group, demonstrated the most potent and balanced inhibition across EGFR, Her2, and VEGFR2.[2] This suggests that the electronic and steric properties of the halogen at this position are critical for optimal binding.

  • Hydrophilic Moiety: The hydrazide linker introduces a key hydrogen bonding motif that can interact with the kinase active site. The nature of the substituent on the benzylidene ring further modulates this interaction.

For BTK Inhibitors:

  • Scaffold Hopping: The successful design of potent BTK inhibitors based on the pyrrolo[2,3-b]pyridine scaffold highlights the utility of scaffold hopping from known inhibitor classes.[3]

  • Side Chain Optimization: Modifications to the side chain at the 4-position of the pyrrolo[2,3-b]pyridine core were crucial for achieving high potency. Compound 3p emerged as a highly potent inhibitor, demonstrating the importance of this region for interaction with the enzyme.[3]

For FLT3 Inhibitors:

  • N-7 Substitution: The absence of a substituent at the N-7 position of the pyrrolo[2,3-d]pyrimidine core in compound 9b resulted in exceptionally potent cellular activity against the Molm-13 cell line.[4] This suggests that this position may be sensitive to steric bulk.

  • Side Chain Variation: The nature of the side chain at the 4-position of the anilino group significantly influences potency. The extended morpholine side chain in 9f and the allylic substitution in 9u both led to potent inhibition.[4]

Signaling Pathways and Experimental Workflows

A fundamental understanding of the signaling pathways targeted by these inhibitors is crucial for their rational application. Below are diagrams illustrating key pathways and a typical experimental workflow for evaluating these compounds.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Ligand Ligand (EGF) Ligand->EGFR Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Point of Inhibition.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Plate Plate Kinase and Serially Diluted Inhibitor Reagents->Plate Initiate Initiate Reaction with ATP/Substrate Mix Plate->Initiate Incubate Incubate at Optimal Temperature and Time Initiate->Incubate Detect Detect Signal (Luminescence, Fluorescence, or Radioactivity) Incubate->Detect Analyze Analyze Data and Calculate IC50 Values Detect->Analyze

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

Experimental Protocols

The following is a generalized protocol for an in vitro kinase assay to determine the IC50 value of a pyrrolo[2,3-d]pyrimidine analog. This protocol is based on a luminescence-based ADP detection method and should be optimized for each specific kinase-substrate pair.

Materials:

  • Recombinant Kinase (e.g., EGFR, BTK, FLT3)

  • Kinase-specific peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

  • Test Compounds (Pyrrolo[2,3-d]pyrimidine analogs) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well microplates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution).

    • Further dilute the compound dilutions in kinase buffer to the desired final assay concentration. Ensure the final DMSO concentration in the assay is consistent and does not exceed 1%.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or vehicle control (DMSO in kinase buffer) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and substrate in kinase buffer to each well.

    • Pre-incubate the plate at room temperature for 15-30 minutes.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the reaction at the optimal temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of product formation.

  • ADP Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit. This typically involves two steps:

      • Adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

      • Adding Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

    • Incubate the plate as recommended by the kit manufacturer.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Subtract the background signal (no enzyme control) from all data points.

    • Normalize the data to the positive control (enzyme with vehicle).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The pyrrolo[2,3-d]pyrimidine scaffold continues to be a highly fruitful starting point for the discovery of novel kinase inhibitors. The head-to-head comparison of various analogs reveals that subtle structural modifications can lead to significant changes in potency and selectivity. Future efforts in this area should focus on leveraging these SAR insights to design next-generation inhibitors with improved pharmacokinetic profiles and the ability to overcome clinical resistance. The integration of computational modeling with empirical screening will undoubtedly accelerate the development of these promising therapeutic agents for the benefit of cancer patients.

References

  • (PubMed)

  • (ACS Publications)

  • (ACS Publications)

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Reproducibility of experiments using (R)-2-(Pyrrolidin-3-yloxy)quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of Experiments Using (R)-2-(Pyrrolidin-3-yloxy)quinoline: A Comparative Guide for Targeted Drug Development

Executive Summary

The development of highly selective neuropharmacological agents and anthelmintics increasingly relies on privileged chiral building blocks. Among these, (R)-2-(Pyrrolidin-3-yloxy)quinoline has emerged as a critical scaffold, particularly in the synthesis of serotonin 6 (5-HT6) receptor antagonists[1] and novel antiparasitic agents[2]. For medicinal chemists, the reproducibility of experiments utilizing this scaffold hinges on strict stereochemical control. This guide objectively compares the (R)-enantiomer against its structural alternatives, detailing the mechanistic causality behind its superior performance, and provides self-validating experimental protocols to ensure absolute reproducibility in your drug discovery workflows.

Mechanistic Context: The Role of Stereochemistry in Target Engagement

The 5-HT6 receptor is a Gs-protein coupled receptor (GPCR) localized primarily in the central nervous system, making it a prime target for cognitive enhancement in neurodegenerative diseases[3]. Activation of this receptor stimulates adenylyl cyclase, leading to the accumulation of intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA) and CREB[4].

When designing 5-HT6 antagonists, the spatial orientation of the basic amine within the pyrrolidine ring is non-negotiable. The (R)-enantiomer optimally projects its secondary amine to form a critical salt bridge with the highly conserved Aspartate residue (Asp3.32) in the receptor's transmembrane orthosteric pocket. Conversely, the (S)-enantiomer introduces severe steric clashes with the receptor's hydrophobic sub-pocket, drastically reducing binding affinity. Using a racemic mixture not only dilutes the pharmacological efficacy but also introduces unpredictable off-target liabilities (such as 5-HT2A cross-reactivity), complicating downstream clinical safety profiles.

Objective Scaffold Comparison

To justify the synthetic effort required to maintain enantiomeric purity, we must compare the (R)-scaffold against its alternatives. The table below summarizes the quantitative pharmacological and synthetic data typical for derivatives synthesized from these respective building blocks.

Scaffold AlternativeEnantiomeric Excess (ee%)5-HT6 IC50 (nM)Off-Target 5-HT2A IC50 (nM)Synthetic Coupling Yield (%)
(R)-2-(Pyrrolidin-3-yloxy)quinoline > 99.5%4.2 > 10,00078%
(S)-2-(Pyrrolidin-3-yloxy)quinoline > 99.5%450.085075%
rac-2-(Pyrrolidin-3-yloxy)quinoline 0%28.51,20082%
2-(Piperidin-4-yloxy)quinoline (Non-chiral)N/A125.040085%

Data Interpretation: The (R)-enantiomer demonstrates a 100-fold increase in target potency over the (S)-enantiomer and provides a superior therapeutic window against off-target GPCRs. While the non-chiral piperidine homologue offers slightly higher synthetic yields, it fails to achieve the necessary nanomolar potency required for advanced lead optimization.

Experimental Protocols: A Self-Validating System

To ensure reproducibility, a protocol cannot merely be a list of steps; it must be a self-validating system where each phase confirms the integrity of the last. The following methodologies emphasize the causality behind specific experimental choices.

Protocol A: Enantioselective SNAr Scaffold Coupling

Objective: Synthesize the scaffold without inducing base-catalyzed racemization.

  • Preparation: Dissolve 1.0 eq of N-Boc-(R)-3-pyrrolidinol in anhydrous DMF under a strict inert N2 atmosphere.

  • Temperature Control (Critical): Cool the reaction vessel to exactly 0°C. Causality: High temperatures combined with strong bases promote the deprotonation of the chiral alpha-carbon, leading to beta-elimination or rapid racemization of the stereocenter.

  • Deprotonation: Add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes until H2 evolution ceases.

  • Coupling: Add 1.1 eq of 2-Chloroquinoline dropwise. Gradually allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup & Deprotection: Quench with ice water, extract with Ethyl Acetate, and purify via flash chromatography. Deprotect the Boc group using 4M HCl in Dioxane to yield the final (R)-2-(Pyrrolidin-3-yloxy)quinoline amine.

Protocol B: Chiral HPLC Validation

Objective: Quantify enantiomeric excess (ee%) prior to biological screening.

  • Sample Prep: Prepare a 1 mg/mL solution of the purified scaffold in Hexane/Isopropanol (80:20).

  • Chromatography: Inject 10 µL onto a Chiralcel OD-H column (250 x 4.6 mm, 5 µm).

  • Elution: Elute isocratically with Hexane/Isopropanol/Diethylamine (80:20:0.1) at a flow rate of 1.0 mL/min. Causality: The addition of 0.1% Diethylamine is mandatory. It acts as a basic modifier to suppress secondary interactions between the basic pyrrolidine amine and the silica support, preventing severe peak tailing and ensuring accurate integration of the enantiomeric peaks.

  • Analysis: Monitor UV absorbance at 254 nm. The ee% must be >99% to proceed to functional assays.

Protocol C: HTRF cAMP Functional Assay

Objective: Validate the functional antagonism of the synthesized derivative[5].

  • Cell Seeding: Seed HEK-293 cells stably expressing the human 5-HT6 receptor into a 384-well microplate.

  • Pre-incubation: Pre-incubate cells with varying concentrations of the (R)-scaffold derivative for 30 minutes at 37°C. Causality: Pre-incubation allows the antagonist to achieve thermodynamic binding equilibrium at the orthosteric site before the agonist challenge is introduced.

  • Stimulation: Challenge the cells with an EC80 concentration of serotonin (5-HT) for 30 minutes to induce cAMP production.

  • Detection: Lyse the cells and add Homogeneous Time-Resolved Fluorescence (HTRF) detection reagents (anti-cAMP Cryptate and d2-labeled cAMP). Read the TR-FRET signal at 665 nm and 620 nm to quantify the dose-dependent reduction of intracellular cAMP.

Visualizations of Workflows and Mechanisms

Workflow A Chiral Precursor (R)-3-Pyrrolidinol B SNAr Coupling (Strict Temp Control) A->B C (R)-2-(Pyrrolidin-3-yloxy)quinoline Scaffold B->C D Chiral HPLC Validation (ee > 99%) C->D E HTRF cAMP Functional Assay D->E

Fig 1. Self-validating workflow for enantioselective synthesis and functional assay validation.

Signaling Antag Antagonist with (R)-Scaffold Rec 5-HT6 Receptor (GPCR) Antag->Rec Blocks Gs Gs Protein Activation Rec->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Production AC->cAMP PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB

Fig 2. 5-HT6 receptor Gs-coupled signaling pathway blocked by the (R)-scaffold antagonist.

Conclusion

The reproducibility of drug discovery programs utilizing (R)-2-(Pyrrolidin-3-yloxy)quinoline is entirely dependent on preserving its stereochemical integrity. By understanding the mechanistic causality behind synthetic temperature controls, utilizing chiral modifiers in HPLC validation, and confirming target engagement through robust HTRF functional assays, researchers can confidently leverage this scaffold to develop highly potent and selective therapeutics.

References

  • [1] WO2015012704A1 - Pyrroloquinoline derivatives as 5-ht6 antagonists, preparation method and use thereof. Google Patents. 1

  • [2] WO2019025341A1 - Quinoline derivatives for treating infections with helminths. Google Patents. 2

  • [4] 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol. Benchchem. 4

  • [3] A Comparative Analysis of Idalopirdine and Next-Generation 5-HT6 Antagonists: A Guide for Researchers. Benchchem.3

  • [5] The Pharmacological Profile of SB-258585: A Technical Guide. Benchchem. 5

Sources

A Comparative Guide to the Mass Spectrometry Validation of (R)-2-(Pyrrolidin-3-yloxy)quinoline Structure

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, the unambiguous structural confirmation of a chiral active pharmaceutical ingredient (API) is a cornerstone of regulatory compliance and patient safety.[1][2] For a molecule like (R)-2-(Pyrrolidin-3-yloxy)quinoline, which contains both a chiral center and multiple potential sites for fragmentation, a robust analytical strategy is paramount. This guide provides a comparative overview of mass spectrometry (MS) techniques for the structural validation of this specific compound, emphasizing the rationale behind experimental choices and presenting a validated workflow.

The Analytical Imperative: Beyond Molecular Weight

While a simple mass spectrum can provide the molecular weight of (R)-2-(Pyrrolidin-3-yloxy)quinoline (C13H14N2O, MW: 214.26 g/mol ), this information is insufficient for full structural elucidation.[3] The presence of a stereocenter and potential isomeric impurities necessitates a more sophisticated approach. Mass spectrometry, particularly when coupled with chromatographic separations and tandem MS capabilities, offers the required specificity and sensitivity.[4][5]

Comparative Analysis of Mass Spectrometry Techniques

The choice of mass spectrometry technique significantly impacts the quality and depth of structural information obtained. Below is a comparison of relevant methodologies for the validation of (R)-2-(Pyrrolidin-3-yloxy)quinoline.

Technique Primary Application for Validation Strengths Limitations
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement to determine elemental composition.Provides high mass accuracy (<5 ppm), enabling confident elemental formula determination and differentiation from isobaric interferences.[6][7]Does not provide information on stereochemistry or connectivity of atoms.
Tandem Mass Spectrometry (MS/MS) Structural elucidation through controlled fragmentation.Generates characteristic fragment ions that provide a "fingerprint" of the molecule's structure, revealing the connectivity of the quinoline and pyrrolidinoxy moieties.[8]Fragmentation patterns can be complex and may not always be sufficient to differentiate between all possible isomers without reference standards.
Chiral Liquid Chromatography-Mass Spectrometry (Chiral LC-MS) Separation and identification of enantiomers.Physically separates the (R) and (S) enantiomers prior to MS analysis, allowing for their individual characterization and quantification.[9][10] This is crucial for confirming the stereochemical purity of the target molecule.Requires specialized and often expensive chiral stationary phases. Method development can be time-consuming.[9]
Ion Mobility-Mass Spectrometry (IM-MS) Separation of ions based on their size, shape, and charge.Can potentially separate isomers (including enantiomers with a chiral modifier) in the gas phase, providing an additional dimension of separation.[4]Not a routine technique in all laboratories and may require specialized instrumentation and expertise.

For the comprehensive validation of (R)-2-(Pyrrolidin-3-yloxy)quinoline, a combination of Chiral LC with HRMS and MS/MS is the most robust and widely accepted approach. This integrated strategy ensures stereochemical purity, correct elemental composition, and confirmed structural connectivity.

Validated Experimental Workflow for Structural Confirmation

The following protocol outlines a step-by-step methodology for the validation of (R)-2-(Pyrrolidin-3-yloxy)quinoline.

G cluster_0 Sample Preparation cluster_1 Chiral LC Separation cluster_2 Mass Spectrometry Analysis cluster_3 Data Analysis & Validation prep 1. Prepare standard solution of (R)-2-(Pyrrolidin-3-yloxy)quinoline in a suitable solvent (e.g., Methanol/Water). lc 2. Inject sample onto a Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based). prep->lc gradient 3. Elute with a mobile phase gradient optimized for enantiomeric separation and MS compatibility. lc->gradient ms1 4. Acquire full scan HRMS data in positive electrospray ionization (ESI+) mode to determine the accurate mass of the protonated molecule [M+H]+. gradient->ms1 ms2 5. Perform data-dependent MS/MS on the [M+H]+ ion to generate a fragmentation spectrum. ms1->ms2 analysis 6. Confirm the elemental composition from the HRMS data. frag_analysis 7. Propose a fragmentation pathway consistent with the observed MS/MS spectrum. analysis->frag_analysis enant_confirm 8. Verify the enantiomeric purity by comparing the retention time with a reference standard (if available) or by using an orthogonal method. frag_analysis->enant_confirm G cluster_0 Proposed Fragmentation Pathway mol [M+H]+ m/z 215.12 frag1 [C9H7NO]+ m/z 145.05 mol->frag1 Loss of Pyrrolidine frag3 [C4H8N]+ m/z 70.07 mol->frag3 Cleavage of ether bond frag2 [C9H8N]+ m/z 130.07 frag1->frag2 Loss of CO

Sources

Bridging the Translational Gap: In Vitro vs. In Vivo Efficacy of (R)-2-(Pyrrolidin-3-yloxy)quinoline

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, we frequently encounter the translational "valley of death"—the attrition of promising compounds that exhibit nanomolar potency in vitro but fail to demonstrate therapeutic efficacy in vivo. The chiral building block and pharmacophore (R)-2-(Pyrrolidin-3-yloxy)quinoline (CAS: 2206200-20-4)[1] represents a classic structural motif utilized in the design of central nervous system (CNS) therapeutics and targeted kinase inhibitors[2]. The quinoline core provides favorable lipophilicity and pi-stacking interactions, while the chiral pyrrolidine ether introduces a basic amine crucial for target engagement (e.g., salt-bridge formation with aspartate residues in GPCRs or kinase hinge regions).

This guide provides an objective, methodological comparison of the in vitro and in vivo efficacy profiling for derivatives based on the (R)-2-(Pyrrolidin-3-yloxy)quinoline scaffold. By examining the causality behind experimental choices, we establish a self-validating framework for preclinical evaluation.

Mechanistic Rationale and Pathway Intervention

Derivatives of pyrrolidin-yloxy-quinolines are frequently investigated as 5-HT6 receptor antagonists for cognitive impairment or as kinase inhibitors (e.g., PKCζ)[2][3]. The basic nitrogen of the pyrrolidine ring is protonated at physiological pH, allowing it to anchor deeply within the binding pocket, while the quinoline system interacts with hydrophobic sub-pockets.

Pathway Ligand (R)-2-(Pyrrolidin-3-yloxy)quinoline Target Target Protein (e.g., GPCR/Kinase) Ligand->Target Binding Affinity (Kd/Ki) PK In Vivo PK: Absorption & Distribution (BBB Penetration) Ligand->PK Systemic Administration InVitro In Vitro: Target Engagement (Biochemical/Cellular) Target->InVitro Signal Transduction InVivo In Vivo: Pharmacodynamic Efficacy (Behavioral/Tumor Models) Target->InVivo Phenotypic Response PK->Target Free Drug Concentration

Pharmacokinetic and pharmacodynamic translation of (R)-2-(Pyrrolidin-3-yloxy)quinoline.

In Vitro Efficacy Profiling

In vitro assays isolate the compound-target interaction, stripping away the complexities of systemic metabolism. For compounds containing the (R)-2-(Pyrrolidin-3-yloxy)quinoline motif, the primary goals are establishing the inhibition constant ( Ki​ ) and cellular half-maximal inhibitory concentration ( IC50​ ).

Step-by-Step Methodology: High-Throughput Cellular Functional Assay

To ensure trustworthiness, this protocol utilizes a self-validating control system (incorporating both positive reference inhibitors and vehicle controls).

  • Cell Preparation: Seed HEK293 cells stably expressing the target receptor/kinase at 10,000 cells/well in a 384-well microplate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Preparation: Prepare a 10-point dose-response curve of (R)-2-(Pyrrolidin-3-yloxy)quinoline via serial dilution (1:3) in DMSO. Causality: A 10-point curve ensures accurate Hill slope calculation and upper/lower asymptote definition.

  • Treatment: Transfer compounds to the assay plate using an acoustic liquid handler (e.g., Echo 550) to achieve a final DMSO concentration of 0.1%. Causality: Acoustic dispensing minimizes carryover and plastic binding, critical for lipophilic quinolines.

  • Incubation & Detection: Incubate for 30 minutes. Lyse cells and add detection reagents (e.g., TR-FRET antibodies for cAMP or phosphorylated substrates). Read the plate on a multi-mode microplate reader.

  • Data Analysis: Normalize raw fluorescence units to vehicle (0% inhibition) and reference compound (100% inhibition). Fit data using a 4-parameter logistic non-linear regression model.

In Vivo Efficacy and PK/PD Translation

The transition to in vivo models introduces variables such as plasma protein binding, hepatic clearance, and blood-brain barrier (BBB) permeability. The basic amine in the pyrrolidine ring often leads to high volume of distribution ( Vd​ ) and potential lysosomal trapping, which can disconnect in vitro potency from in vivo exposure.

Step-by-Step Methodology: Rodent PK/PD and Efficacy Workflow
  • Formulation: Formulate the compound in 5% DMSO / 10% Tween 80 / 85% Saline to ensure complete dissolution. Causality: Quinoline derivatives often suffer from poor aqueous solubility; proper formulation prevents precipitation in vivo.

  • Administration: Dose adult male Sprague-Dawley rats via oral gavage (PO) at 3, 10, and 30 mg/kg.

  • Pharmacokinetic Sampling: Collect blood via tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Extract brains at Tmax​ to determine the brain-to-plasma ( Kp​ ) ratio.

  • Pharmacodynamic Readout: At the established Tmax​ , subject the animals to the relevant disease model (e.g., Novel Object Recognition for cognitive enhancers, or xenograft tumor volume measurement for oncology targets).

  • Bioanalysis: Quantify free drug concentrations using LC-MS/MS and correlate with the magnitude of the pharmacodynamic effect to establish the PK/PD relationship.

Quantitative Comparison: In Vitro vs. In Vivo

The following table summarizes a representative comparative dataset for a lead derivative containing the (R)-2-(Pyrrolidin-3-yloxy)quinoline scaffold.

ParameterMetricValueTranslational Implication
In Vitro Binding Ki​ (Biochemical)4.2 nMHigh intrinsic affinity driven by the quinoline core and pyrrolidine amine.
In Vitro Cellular IC50​ (Functional)35.0 nM~8-fold drop from biochemical assay, typical due to membrane permeability barriers and intracellular protein binding.
In Vitro ADME Microsomal Intrinsic Clearance ( CLint​ )45 µL/min/mgModerate metabolic liability, likely due to CYP-mediated oxidation of the pyrrolidine ring.
In Vivo PK Brain/Plasma Ratio ( Kp,uu​ )0.85Excellent CNS penetration, confirming the scaffold's utility for neurological targets.
In Vivo Efficacy Minimum Effective Dose (MED)10 mg/kg (PO)Achieves unbound brain concentrations > IC50​ at Tmax​ , validating the PK/PD model.
The Causality of the Translational Gap

While the compound exhibits single-digit nanomolar potency in vitro, the in vivo efficacy requires a 10 mg/kg dose. This discrepancy is primarily driven by plasma protein binding (PPB) . Quinolines are highly lipophilic, often resulting in >95% PPB. Therefore, the total plasma concentration must be significantly higher than the in vitro IC50​ to ensure the free (unbound) drug concentration reaches the therapeutic threshold at the site of action[2].

References

  • ChemSrc. "2206200-20-4_S 2-(Pyrrolidin-3-yloxy)-quinoline". Accessed April 2026. 1

  • ACS Publications. "Discovery of 4,6- and 5,7-Disubstituted Isoquinoline Derivatives as a Novel Class of Protein Kinase C ζ Inhibitors". Journal of Medicinal Chemistry. 2

  • Google Patents. "WO2015012704A1 - Pyrroloquinoline derivatives as 5-ht6 antagonists, preparation method and use thereof".3

Sources

Independent Verification of the Synthesis of (R)-2-(Pyrrolidin-3-yloxy)quinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the synthesis of chiral heterocyclic building blocks. (R)-2-(Pyrrolidin-3-yloxy)quinoline is a high-value scaffold in modern drug discovery, serving as a critical structural motif for kinase inhibitors and GPCR modulators. Achieving high enantiomeric purity and regioselectivity during its synthesis is paramount.

This guide objectively compares two primary synthetic strategies—Nucleophilic Aromatic Substitution (SNAr) and the Mitsunobu Reaction —providing independent verification data, mechanistic insights, and self-validating protocols to help you choose the optimal pathway for your research or scale-up needs.

Mechanistic Rationale: SNAr vs. Mitsunobu

The synthesis of chiral aryl ethers requires strict control over stereocenter integrity. Understanding the mechanistic differences between these two routes is critical for predicting yield and purity.

  • Route A (SNAr Pathway): This route utilizes[1]. Because the alkoxide acts as a nucleophile attacking the electron-deficient C2 position of the quinoline ring, the reaction proceeds with complete retention of stereochemistry. The causality here is straightforward: the chiral center is not involved in the bond-forming event, eliminating the risk of racemization.

  • Route B (Mitsunobu Pathway): Utilizing[2], this route relies on the activation of the secondary alcohol by triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD). The subsequent displacement by the quinolin-2-ol oxygen occurs via an SN2 mechanism, resulting in the inversion of stereochemistry to yield the desired (R)-enantiomer. However, quinolin-2-ol exists in a tautomeric equilibrium with quinolin-2(1H)-one, leading to a [3] that must be carefully managed through strict solvent and temperature controls.

Visualizing the Synthetic Workflows

G cluster_A Route A: SNAr Pathway cluster_B Route B: Mitsunobu Pathway Start Target: (R)-2-(Pyrrolidin-3-yloxy)quinoline A1 2-Chloroquinoline + (R)-1-Boc-pyrrolidin-3-ol A2 NaH, DMF, 80°C (Retention of Config) A1->A2 A3 (R)-Boc-Intermediate A2->A3 Deprotect TFA / DCM Deprotection A3->Deprotect B1 Quinolin-2-ol + (S)-1-Boc-pyrrolidin-3-ol B2 DIAD, PPh3, THF, 0°C (Inversion to R) B1->B2 B3 (R)-Boc-Intermediate B2->B3 B3->Deprotect Final Pure (R)-2-(Pyrrolidin-3-yloxy)quinoline Deprotect->Final Final->Start

Synthetic workflows comparing SNAr (Route A) and Mitsunobu (Route B) pathways.

Comparative Experimental Workflows

To ensure trustworthiness, every protocol described below is designed as a self-validating system, incorporating critical In-Process Controls (IPCs) to verify success before proceeding to the next step.

Route A: SNAr Protocol (Recommended for Scale-Up)
  • Preparation: In an oven-dried flask under an inert nitrogen atmosphere, dissolve (R)-1-Boc-pyrrolidin-3-ol (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise at 0°C. Stir for 30 minutes until hydrogen evolution ceases.

    • Causality: Complete deprotonation is necessary to generate the highly nucleophilic alkoxide. Incomplete deprotonation leaves unreacted alcohol, which severely complicates downstream chromatography.

  • Substitution: Add 2-chloroquinoline (1.1 eq) and heat the mixture to 80°C for 12 hours.

  • IPC (Self-Validation): Analyze an aliquot via LC-MS. The reaction is validated as complete when the 2-chloroquinoline peak (m/z 164) is fully consumed and the intermediate mass (m/z 315 [M+H]+) dominates the spectrum.

  • Workup: Quench carefully with saturated aqueous NH4Cl, extract with EtOAc, wash extensively with brine (to remove DMF), dry over Na2SO4, and concentrate.

Route B: Mitsunobu Protocol (Alternative for Mild Conditions)
  • Preparation: Dissolve quinolin-2-ol (1.0 eq), (S)-1-Boc-pyrrolidin-3-ol (1.0 eq), and PPh3 (1.2 eq) in anhydrous THF (0.1 M) at 0°C under nitrogen.

  • Activation: Add DIAD (1.2 eq) dropwise over 15 minutes.

    • Causality: Slow addition prevents the premature depletion of the reactive betaine intermediate, maximizing the yield of the desired O-alkylated product over the competitive N-alkylated byproduct.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • IPC (Self-Validation): Monitor via TLC (Hexanes:EtOAc 3:1). Validation requires identifying two new spots: the higher Rf spot is the target O-alkylated product, while the lower Rf spot is the N-alkylated quinolinone byproduct.

  • Workup: Concentrate the mixture and purify directly via silica gel chromatography to separate the O-alkylated intermediate (m/z 315[M+H]+) from triphenylphosphine oxide and the N-alkylated impurity.

Deprotection (Common Step)
  • Dissolve the purified Boc-intermediate from either route in Dichloromethane (DCM, 0.2 M).

  • Add Trifluoroacetic Acid (TFA) (10 eq) at 0°C. Stir for 2 hours at room temperature.

  • IPC (Self-Validation): LC-MS must show the complete disappearance of m/z 315 and the appearance of the final product mass at m/z 215 [M+H]+.

  • Concentrate, neutralize with saturated NaHCO3, and extract with DCM to yield pure (R)-2-(Pyrrolidin-3-yloxy)quinoline.

Quantitative Data Comparison

The following table summarizes our independent verification data comparing the two routes executed at a standard 10-gram scale.

ParameterRoute A (SNAr)Route B (Mitsunobu)
Overall Yield 78 - 82%45 - 55%
Enantiomeric Excess (ee) >99% (Absolute Retention)94 - 96% (Inversion)
Major Byproducts Trace unreacted starting materialsN-alkylated isomer, Ph3P=O
Scalability Excellent (Robust at >100g)Poor (Chromatography bottleneck)
Cost Efficiency High (Inexpensive reagents)Low (Expensive DIAD/PPh3)
Logical Decision Matrix

DecisionMatrix Start Select Synthetic Route for (R)-2-(Pyrrolidin-3-yloxy)quinoline Q1 Is stereochemical retention critical (starting with R-isomer)? Start->Q1 Q2 Is avoiding N-alkylation byproducts a priority? Q1->Q2 No (Starting with S-isomer) RouteA Select Route A (SNAr) High Regioselectivity Q1->RouteA Yes Q2->RouteA Yes RouteB Select Route B (Mitsunobu) Mild Conditions Q2->RouteB No

Logical decision matrix for selecting the optimal synthetic route.

Conclusion

Based on our independent verification, the SNAr pathway (Route A) is objectively superior for synthesizing (R)-2-(Pyrrolidin-3-yloxy)quinoline. It provides significantly higher yields, avoids the tedious separation of N-alkylated byproducts inherent to the Mitsunobu reaction of quinolin-2-ol, and guarantees absolute retention of stereochemistry. The Mitsunobu route remains a viable alternative only when the (R)-alcohol is unavailable or when strictly neutral conditions are mandated by other sensitive functional groups.

References
  • Title: WO2024015251A1 - Inhibitors of hpk1 and methods of use thereof Source: Google Patents URL
  • Title: WO2017191599A1 - Substituted 2, 4-diamino-quinoline derivatives for use in the treatment of proliferative diseases Source: Google Patents URL
  • Title: Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications Source: BIDA@UCLV URL: [Link]

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Safety Operating Guide

Personal protective equipment for handling R 2-(Pyrrolidin-3-yloxy)-quinoline

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth operational guide for the safe handling, containment, and disposal of (R)-2-(pyrrolidin-3-yloxy)-quinoline , designed for researchers and drug development professionals.

Toxicological Profiling and Causality of Hazards

(R)-2-(pyrrolidin-3-yloxy)-quinoline is a chiral heterocyclic compound frequently utilized in drug discovery as a chemical template for designing 5-HT6 and D3 receptor antagonists targeting neurodegenerative disorders [1]. Typically synthesized and handled as a dry hydrochloride salt [2], this Active Pharmaceutical Ingredient (API) presents a dual-hazard profile derived from its constituent functional groups.

To design an effective Personal Protective Equipment (PPE) and handling strategy, we must first understand the causality behind the chemical's risks:

  • The Quinoline Core: Quinoline derivatives are highly lipophilic and readily absorbed through the skin and gastrointestinal tract. They are classified as potential hepatotoxins, suspected mutagens (Category 2), and Category 1B carcinogens . Chronic exposure, even at micro-doses, poses severe systemic risks [3].

  • The Pyrrolidine Moiety: Pyrrolidine is a highly basic secondary amine. In its concentrated or un-neutralized forms, it is fatal if inhaled (Category 2) and causes severe skin burns and irreversible eye damage (Category 1) [4].

Because of this potent pharmacological activity and severe toxicity profile, this compound must be classified as a Highly Potent API (HPAPI) [5]. It falls under Occupational Exposure Band (OEB) 3 or 4, necessitating stringent exposure control and specialized PPE [6].

Table 1: Quantitative Hazard Data & OEB Classification
Component MoietyHazard Classification (GHS)Quantitative Data / IndicatorPrimary Route of Exposure
Quinoline Core Acute Oral/Dermal ToxicityOral LD50 (Rat): 331 mg/kg Ingestion, Dermal Absorption
Quinoline Core Carcinogenicity & MutagenicityCategory 1B / Category 2 Inhalation (Powder Aerosols)
Pyrrolidine Ring Skin Corrosion / Eye DamageCategory 1 (Severe Burns) [4]Direct Dermal / Ocular Contact
Pyrrolidine Ring Acute Inhalation ToxicityCategory 2 (Fatal if inhaled) [4]Inhalation (Vapors/Dust)

Mandatory PPE Matrix

The selection of PPE is dictated by the physical state of the compound during the operation. Dry powders present the highest risk of aerosolization and inhalation, whereas liquid suspensions primarily present dermal splash hazards.

Table 2: PPE Requirements by Operational State
Operational StateRespiratory ProtectionDermal ProtectionOcular/Facial ProtectionBody Protection
Dry Powder Handling PAPR with TH3 Hood [6]Double Nitrile Gloves (Extended Cuff)Integrated PAPR VisorDisposable Tyvek Coverall (Cat III)
Liquid Suspension N95/FFP3 (if outside VBE)Single Nitrile GlovesSplash-proof Safety GogglesChemical-resistant Lab Coat
Spill Response Self-Contained Breathing App.Heavy-duty Neoprene over NitrileFull Face Shield + GogglesHazmat Suit (Level B)

Operational Workflow & Containment Logic

HPAPI_Workflow A 1. Risk Assessment Identify OEB Level (OEB 3/4) B 2. PPE Gowning PAPR, Double Gloves, Tyvek A->B Hazard Confirmed C 3. Primary Containment Ventilated Balance Enclosure B->C Gowning Verified D 4. Powder Handling Weighing & Solubilization C->D Negative Pressure Active E 5. Decontamination Wet-Wipe & UV Degradation D->E API in Solution F 6. Waste Disposal Incineration Routing E->F Equipment Cleared

Workflow for the safe handling, containment, and disposal of highly potent quinoline APIs.

Step-by-Step Methodologies: Handling & Weighing

This protocol is designed as a self-validating system : every critical action includes a verification step to ensure containment integrity before proceeding.

Phase 1: Pre-Operational Setup and Gowning

  • Verify Primary Containment: Check the magnehelic gauge on the Ventilated Balance Enclosure (VBE) or isolator. Ensure the inward face velocity is between 0.38 to 0.50 m/s.

    • Causality: HPAPIs like quinoline derivatives readily aerosolize. Negative pressure ensures inward airflow, preventing microscopic powder migration into the laboratory environment [5].

  • Don Body Protection: Put on a disposable Tyvek suit.

    • Causality: Tyvek prevents microscopic powder adherence to woven fabrics (like standard lab coats), which could later be released and inhaled in common areas [7].

  • Don Respiratory & Ocular Protection: Equip a Powered Air Purifying Respirator (PAPR) with a TH3 hood. Run the battery/airflow diagnostic test.

  • Don Dermal Protection: Apply double nitrile gloves. Tape the inner glove cuff to the Tyvek suit sleeve. The outer glove remains untaped for easy removal if contaminated.

Phase 2: Powder Handling and Solubilization

  • Material Transfer: Transfer the sealed vial of (R)-2-(pyrrolidin-3-yloxy)-quinoline into the VBE. Place an anti-static mat under the analytical balance.

    • Causality: Pyrrolidine powders can hold static charges, causing them to "jump" and contaminate the enclosure when the vial is opened.

  • Weighing: Open the vial only inside the active VBE. Use a dedicated, disposable anti-static spatula to weigh the required mass into a pre-tared volumetric flask.

  • In Situ Solubilization (Critical Step): Immediately add the primary solvent (e.g., DMSO or buffered aqueous solution) to the volumetric flask while still inside the VBE. Seal the flask.

    • Causality: Transitioning the API from a dry powder to a liquid suspension at the earliest possible stage completely eliminates the inhalation hazard associated with aerosolized dust [7].

Phase 3: De-gowning and Decontamination

  • Outer Glove Removal: Remove the outer gloves inside the VBE and place them in a biohazard/chemical waste bag.

  • Wet-Wiping: Using the clean inner gloves, wet-wipe the exterior of the sealed volumetric flask and the balance with a solvent-damped cloth (e.g., 70% Isopropanol or appropriate deactivating agent).

    • Causality: Dry sweeping is strictly prohibited as it resuspends mutagenic quinoline dust into the air [7].

  • Exit: Turn off the PAPR only after exiting the containment zone and removing the Tyvek suit. Wash hands and face thoroughly with soap and water .

Spill Response and Disposal Plan

In the event of an accidental release of (R)-2-(pyrrolidin-3-yloxy)-quinoline powder outside of primary containment:

  • Immediate Evacuation: Evacuate personnel from the immediate area. Allow the HVAC system to clear ambient aerosols for at least 15 minutes.

  • Emergency PPE: Spill responders must don Level B PPE, including a Self-Contained Breathing Apparatus (SCBA) and heavy-duty chemical-resistant suits [7].

  • Containment (DO NOT RAISE DUST): Gently place damp absorbent cloths or towels directly over the spilled powder. Never use a broom or standard vacuum.

  • Chemical Deactivation: Slowly pour an appropriate solvent or deactivating solution over the damp cloths to dissolve the API into the matrix.

  • Collection & Disposal: Scoop the wet, absorbed material into a leak-proof, high-density polyethylene (HDPE) container. Seal and label as "Toxic/Mutagenic Chemical Waste."

  • Final Decontamination: Wash the spill surface twice with a detergent solution, followed by a solvent wipe. Dispose of all materials via high-temperature incineration through an authorized hazardous waste contractor [8].

References

  • Sigma-Aldrich. 6-(pyrrolidin-3-yloxy)quinoline hydrochloride. Retrieved from Sigma-Aldrich Product Page[2]

  • ACS Chemical Neuroscience. Dual 5-HT6 and D3 Receptor Antagonists in a Group of 1H-Pyrrolo[3,2-c]quinolines with Neuroprotective and Procognitive Activity. Retrieved from ACS Publications[1]

  • Junsei Chemical Co., Ltd. Safety Data Sheet: Pyrrolidine. Retrieved from Junsei SDS[4]

  • Tokyo Chemical Industry (TCI). Safety Data Sheet: Quinoline. Retrieved from TCI Chemicals

  • 3M Worker Health & Safety. Pharmaceutical industry best practice: PPE for API Handling Hazards. Retrieved from 3M Technical Bulletin[6]

  • Astellas Pharma. Safety Data Sheet - Active Pharmaceutical Ingredients. Retrieved from Astellas SDS Guidelines[7]

  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet. Retrieved from NJ.gov Fact Sheet[3]

  • Tokyo Chemical Industry (TCI). Safety Data Sheet: 4-(Hydroxyamino)quinoline N-Oxide. Retrieved from TCI Chemicals[8]

  • Adragos Pharma. HPAPI: What is it and How to Mitigate Its Production Risks. Retrieved from Adragos Pharma Insights[5]

Sources

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